molecular formula C9H13BrN2 B13617305 5-Bromo-3-tert-butylpyridin-2-amine

5-Bromo-3-tert-butylpyridin-2-amine

Cat. No.: B13617305
M. Wt: 229.12 g/mol
InChI Key: UXWWTRHJDOPEJN-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-tert-butylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-tert-butylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-3-tert-butylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)7-4-6(10)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12)

InChI Key

UXWWTRHJDOPEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-tert-butyl-2-amino-5-bromopyridine: Synthesis, Structural Elucidation, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-tert-butyl-2-amino-5-bromopyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from related structures and established chemical principles to propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential utility as a chemical building block.

Introduction and Molecular Overview

3-tert-butyl-2-amino-5-bromopyridine is a halogenated and alkylated aminopyridine. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The presence of an amino group at the 2-position, a bulky tert-butyl group at the 3-position, and a bromine atom at the 5-position offers multiple points for further chemical modification, making it a potentially valuable intermediate in organic synthesis. The interplay of these functional groups is expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity in downstream applications.

Molecular Structure:

Caption: Chemical structure of 3-tert-butyl-2-amino-5-bromopyridine.

Proposed Synthesis

Proposed Synthetic Workflow:

Synthesis_Workflow start 2-Amino-5-bromopyridine step1 Friedel-Crafts tert-Butylation start->step1 t-BuOH, H₂SO₄ intermediate 3-tert-Butyl-2-amino-5-bromopyridine step1->intermediate

Caption: Proposed synthetic workflow for 3-tert-butyl-2-amino-5-bromopyridine.

Step 1: Friedel-Crafts tert-Butylation of 2-Amino-5-bromopyridine

The introduction of the tert-butyl group at the C3 position of the pyridine ring is the key transformation. A Friedel-Crafts alkylation is a suitable method for this purpose.[1] The amino group at the C2 position is an activating ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen will be protonated, deactivating the ring towards electrophilic substitution. Therefore, careful control of reaction conditions is crucial. The use of tert-butanol in the presence of a strong acid like sulfuric acid can generate the tert-butyl cation in situ for the alkylation.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-5-bromopyridine is a readily available and relatively inexpensive starting material.[2]

  • Reagents: Tert-butanol serves as the source of the tert-butyl group, and concentrated sulfuric acid acts as both the catalyst and a solvent to promote the formation of the tert-butyl carbocation.

  • Reaction Conditions: The reaction temperature will need to be carefully optimized to favor the formation of the desired C3-alkylated product and minimize potential side reactions, such as di-alkylation or degradation of the starting material.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-5-bromopyridine

  • tert-Butanol

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-amino-5-bromopyridine to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Slowly add tert-butanol dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a carefully controlled temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-tert-butyl-2-amino-5-bromopyridine.

Self-Validating System: The purity and identity of the synthesized product must be confirmed by spectroscopic methods as detailed in the following section. The disappearance of the starting material and the appearance of a new product spot with a different Rf value on the TLC plate will provide an initial validation of the reaction's success.

Structural Elucidation and Spectroscopic Data (Predicted)

As no experimental spectroscopic data for 3-tert-butyl-2-amino-5-bromopyridine is publicly available, the following data is predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.[3][4][5][6]

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃)δ (ppm): ~8.0 (d, 1H, H6), ~7.6 (d, 1H, H4), ~4.5 (br s, 2H, NH₂), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): ~158 (C2), ~148 (C6), ~140 (C4), ~125 (C3), ~108 (C5), ~35 (quaternary C of t-butyl), ~30 (CH₃ of t-butyl)
FT-IR (KBr)ν (cm⁻¹): ~3400-3300 (N-H stretch, two bands), ~3100-3000 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1620 (N-H bend), ~1580 (C=C and C=N stretch), ~800 (C-H out-of-plane bend), ~600 (C-Br stretch)
Mass Spectrometry m/z: Expected molecular ion peaks at [M]⁺ and [M+2]⁺ with approximately equal intensity, characteristic of a monobrominated compound. Predicted m/z for C₉H₁₃BrN₂: 228.03 and 230.03. Fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.

Rationale for Predictions:

  • ¹H NMR: The chemical shifts are estimated based on the electronic environment of the protons. The protons on the pyridine ring (H4 and H6) are expected to appear in the aromatic region, with the tert-butyl protons appearing as a sharp singlet in the aliphatic region. The amino protons will likely be a broad singlet.

  • ¹³C NMR: The chemical shifts of the pyridine carbons are predicted based on the substituent effects. The carbon bearing the amino group (C2) will be significantly shielded, while the carbon attached to the bromine (C5) will be deshielded.

  • FT-IR: The predicted vibrational frequencies correspond to the characteristic absorptions of the functional groups present: N-H stretches of the primary amine, aromatic and aliphatic C-H stretches, N-H bending, aromatic ring stretches, and the C-Br stretch.[5][7]

  • Mass Spectrometry: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature in the mass spectrum of brominated compounds.

Potential Applications in Drug Discovery and Materials Science

While the specific applications of 3-tert-butyl-2-amino-5-bromopyridine have not been reported, its structural features suggest its potential as a valuable building block in several areas of research.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in the core of various kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The amino group at the 2-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The tert-butyl group at the 3-position can provide steric bulk, potentially enhancing selectivity for a specific kinase, while the bromine atom at the 5-position serves as a convenient handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the solvent-exposed region of the kinase binding pocket.

Potential Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 3-tert-butyl-2-amino-5-bromopyridine Derivative hinge Hinge Region solvent_front Solvent-Exposed Region aminopyridine 2-Aminopyridine Core aminopyridine->hinge H-bond interaction tert_butyl 3-tert-Butyl Group tert_butyl->hinge Steric influence for selectivity bromo_derivative 5-Substituent (from Br) bromo_derivative->solvent_front Interaction with solvent front

Caption: Hypothetical binding mode of a 3-tert-butyl-2-amino-5-bromopyridine-based inhibitor in a kinase active site.

Agrochemicals

Substituted pyridines are also prevalent in the agrochemical industry, serving as the core structure for many herbicides, insecticides, and fungicides. The specific combination of substituents in 3-tert-butyl-2-amino-5-bromopyridine could be explored for the development of new crop protection agents.

Materials Science

Pyridine-containing molecules can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs). The functional groups on 3-tert-butyl-2-amino-5-bromopyridine could be modified to tune its electronic and photophysical properties for applications in materials science.

Conclusion

3-tert-butyl-2-amino-5-bromopyridine represents a potentially valuable, yet underexplored, chemical entity. This guide has provided a plausible synthetic route, predicted its key spectroscopic features, and outlined its potential applications based on established chemical principles and the known utility of related compounds. The synthesis and characterization of this molecule would be a valuable contribution to the field of synthetic chemistry and could provide a novel scaffold for the development of new pharmaceuticals and functional materials. Further experimental work is required to validate the proposed synthesis and to fully explore the chemical and biological properties of this intriguing molecule.

References

  • Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • NIST WebBook. 2-Amino-3-bromo-5-methylpyridine. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared Spectroscopy Index. [Link]

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An In-depth Technical Guide to 5-Bromo-3-tert-butylpyridin-2-amine and its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-3-tert-butylpyridin-2-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its close structural analog, 2-Amino-3-bromo-5-(tert-butyl)pyridine , to provide a robust framework for its study and application. The principles, synthetic methodologies, and potential applications discussed are broadly applicable to this class of compounds.

Core Molecular Attributes

The fundamental characteristics of a molecule are critical for its application in research and development. While direct, verified data for 5-bromo-3-tert-butylpyridin-2-amine is not widely published, its molecular formula and weight can be theoretically determined. For empirical context, the properties of the commercially available positional isomer, 2-Amino-3-bromo-5-(tert-butyl)pyridine, are presented.

Property5-Bromo-3-tert-butylpyridin-2-amine (Theoretical)2-Amino-3-bromo-5-(tert-butyl)pyridine (Empirical)[1]
Molecular Formula C₉H₁₃BrN₂C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol 229.12 g/mol
CAS Number Not assigned1381941-90-7

The shared molecular formula and weight underscore the close relationship between these isomers, suggesting similar reactivity and utility in synthetic applications.

Synthesis and Strategic Considerations

The synthesis of substituted aminobromopyridines is a cornerstone of many drug discovery programs. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] A common and powerful method for the derivatization of such compounds is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The general strategy involves the palladium-catalyzed reaction of the aminobromopyridine with a suitable boronic acid or ester. This reaction forms a new carbon-carbon bond, enabling the construction of complex molecular architectures.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aminobromopyridine 5-Bromo-3-tert-butylpyridin-2-amine (or isomer) Reaction Suzuki-Miyaura Cross-Coupling Aminobromopyridine->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 5-Aryl-3-tert-butylpyridin-2-amine Reaction->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of an aminobromopyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 5-Bromo-2-methylpyridin-3-amine Derivative

The following protocol is adapted from a procedure for a similar substrate and provides a robust starting point for the derivatization of aminobromopyridines.[5]

Materials:

  • 5-Bromo-pyridin-3-amine derivative (e.g., 5-bromo-2-methylpyridin-3-amine, 1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 eq.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add the 5-bromo-pyridin-3-amine derivative, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to reflux (approximately 90-95°C) and stir for 15-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Rationale: The use of a palladium(0) catalyst is crucial for the oxidative addition step into the carbon-bromine bond. The base is required for the transmetalation step, and the aqueous dioxane mixture provides a suitable solvent system for both the organic and inorganic reagents.

Applications in Medicinal Chemistry and Drug Discovery

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][7][8] The ability to functionalize the 5-position of a 3-tert-butyl-2-aminopyridine core via the bromo-intermediate opens up a vast chemical space for the development of novel therapeutics.

Kinase Inhibitors

Many pyridine-based molecules are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2] The synthesis of a library of analogs by varying the aryl group introduced via Suzuki coupling allows for the systematic probing of the kinase active site to optimize binding affinity and selectivity.

Kinase_Inhibition Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase Protein Kinase Upstream_Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibitor Aminopyridine Derivative Inhibitor->Kinase Inhibits

Caption: Mechanism of action for a kinase inhibitor targeting a signaling pathway.

Antimicrobial Agents

Amidine and aminopyridine-containing compounds have shown promise as antimicrobial agents.[9] The structural diversity that can be achieved from the 5-bromo-3-tert-butylpyridin-2-amine scaffold makes it a valuable starting point for the development of novel antibacterial, antifungal, and antiparasitic drugs.[10]

Conclusion

While 5-bromo-3-tert-butylpyridin-2-amine itself is not extensively documented, the chemical landscape of its isomers and related analogs provides a clear and promising path for its use in research and development. Its utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block for creating diverse molecular libraries. The proven biological relevance of the aminopyridine core ensures that derivatives of this compound will continue to be of high interest in the quest for novel therapeutic agents.

References

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 27, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved February 27, 2026, from [Link]

  • Iraqi National Journal of Science. (2025, April 11). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved February 27, 2026, from [Link]

  • LookChem. (2022, September 26). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved February 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Retrieved February 27, 2026, from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 27, 2026, from [Link]

  • PubMed. (2024, July 2). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Retrieved February 27, 2026, from [Link]

  • PubMed. (2015, September 15). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Retrieved February 27, 2026, from [Link]

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An In-depth Technical Guide to 2-Amino-3-tert-butylpyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has cemented its status as a privileged fragment. This guide explores the unique potential of 2-amino-3-tert-butylpyridine derivatives, a subclass that, while not extensively documented, holds significant promise. We will dissect the strategic value of the 3-tert-butyl substituent for modulating physicochemical properties and achieving kinase selectivity. This document provides a forward-looking analysis of synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications, offering a technical roadmap for researchers and drug development professionals interested in exploring this novel chemical space.

The 2-Aminopyridine Scaffold: A Privileged Kinase Hinge Binder

The 2-aminopyridine motif is a bioisostere of the adenine base in ATP and is exceptionally effective at anchoring small molecules to the kinase hinge region. This interaction typically involves a pair of hydrogen bonds between the exocyclic amino group (as the donor) and the pyridine ring nitrogen (as the acceptor) with the backbone amide of a conserved hinge residue (e.g., Cys, Val, Ala).[1][2] This bidentate interaction provides a stable binding foundation, allowing the rest of the molecule to be elaborated to achieve potency and selectivity. The versatility and established role of this scaffold make it an ideal starting point for inhibitor design.[1][3]

The Strategic Role of the tert-Butyl Group at the 3-Position

The incorporation of a tert-butyl group into a drug candidate is a deliberate strategy to modulate its properties. While literature on the 2-amino-5-tert-butylpyridine isomer shows its utility in improving drug-like properties over aniline analogs[4], placing this group at the 3-position offers a distinct set of advantages and challenges.

  • Steric Influence and Selectivity: The bulky tert-butyl group, positioned adjacent to the critical 2-amino hinge-binding group, can enforce a specific torsion angle. This conformational constraint can be exploited to achieve selectivity for kinases with a complementary active site topology, potentially preventing binding to other kinases where such bulk would cause a steric clash.

  • Modulation of Physicochemical Properties: Alkyl groups are electron-donating via an inductive effect.[5] This effect can increase the electron density of the pyridine ring and the basicity (pKa) of the ring nitrogen. A tert-butyl group at the 3- or 4-position is expected to make the pyridine a stronger base compared to an unsubstituted pyridine.[5] This can influence solubility, cell permeability, and off-target profiles (e.g., hERG liability).

  • Metabolic Stability: The tert-butyl group is sterically hindered and lacks α-hydrogens, making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This intrinsic stability can significantly improve the pharmacokinetic profile of a drug candidate by reducing metabolic clearance.

Table 1: Comparative Physicochemical Properties of Pyridine Isomers
Property2-tert-Butylpyridine4-tert-Butylpyridine3-tert-Butylpyridine (Predicted)
Molecular Weight 135.21 g/mol [6]135.21 g/mol [7]135.21 g/mol
XLogP3 2.4[6]2.5[7]~2.5
Boiling Point 173-174 °C[6]196-197 °C[8]~185-195 °C
pKa (Conjugate Acid) 5.895.99[5]~5.6
Key Feature Steric hindrance at N may block coordination.Strong electron-donating effect increases basicity.[5]Moderate inductive effect, directs steric bulk away from N.

Synthetic Strategies

While no direct, published synthesis for 2-amino-3-tert-butylpyridine exists, a robust route can be designed based on established pyridine chemistry. The primary challenge is the introduction of the tert-butyl group at the C3 position of a pre-functionalized pyridine ring. A logical retrosynthetic approach is outlined below.

G cluster_main Proposed Synthetic Workflow cluster_elaboration Further Elaboration Target 2-Amino-3-tert-butylpyridine Boc_Protected N-Boc-2-Amino-3-tert-butylpyridine Target->Boc_Protected Boc Deprotection (e.g., TFA, HCl) Target_Elab 2-Amino-3-tert-butylpyridine Halogenated_Boc N-Boc-2-Amino-3-bromopyridine Boc_Protected->Halogenated_Boc Cross-Coupling (e.g., tert-butyl boronic acid, Pd catalyst) Starting_Material 2-Amino-3-bromopyridine Halogenated_Boc->Starting_Material Boc Protection (Boc)₂O, Base Final_Inhibitor Final Kinase Inhibitor Final_Inhibitor->Target_Elab Functionalization at C5/C6 or N-acylation

Caption: Proposed synthetic workflow for 2-amino-3-tert-butylpyridine and its elaboration.

This strategy leverages a common and reliable sequence:

  • Protection: The exocyclic amine of a commercially available starting material, like 2-amino-3-bromopyridine, is protected, often as a tert-butoxycarbonyl (Boc) carbamate. This prevents side reactions and modulates the electronic properties of the ring for the subsequent step.[9]

  • Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is employed to introduce the tert-butyl group at the C3 position using a suitable organoboron reagent (e.g., tert-butylboronic acid or its esters).

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired 2-amino-3-tert-butylpyridine core.

  • Further Functionalization: The core can then be used in further synthetic steps, such as another cross-coupling at remaining positions (C5 or C6) or acylation of the 2-amino group, to build the final inhibitor.

Biological Applications and Mechanism of Action

The primary therapeutic rationale for developing 2-amino-3-tert-butylpyridine derivatives is for the targeted inhibition of protein kinases.

Kinase Inhibition

Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[10][11] The 2-aminopyridine scaffold serves as an excellent "hinge-binder," mimicking the adenine of ATP. The 3-tert-butyl group would project into the ATP binding pocket, where it can be used to achieve selectivity.

  • Mechanism: The derivative binds to the ATP-competitive site of the kinase. The 2-amino group and pyridine nitrogen form hydrogen bonds with the kinase hinge. The 3-tert-butyl group occupies a hydrophobic pocket near the hinge, while substituents at other positions (e.g., C5) can extend towards the solvent-exposed region or a deeper hydrophobic "back pocket," depending on the kinase's conformation (e.g., DFG-in vs. DFG-out).

Caption: Conceptual model of a 2-amino-3-tert-butylpyridine derivative binding to a kinase active site.

Potential Kinase Targets

Based on the activity of related aminopyridine and aminopyrimidine scaffolds, several kinase families are of high interest:

  • Bruton's Tyrosine Kinase (Btk): Essential for B-cell development and activation, Btk is a validated target for B-cell malignancies and autoimmune diseases.[10][12] Many Btk inhibitors feature aminopyrimidine or related heterocyclic cores.[13]

  • Interleukin-2 inducible T-cell Kinase (Itk): A key kinase in T-cell signaling, making it an attractive target for autoimmune and allergic conditions.[14]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, various CDKs are targets for cancer therapy.[15]

  • c-Met, Mps1, and others: The aminopyridine scaffold has shown broad utility, with derivatives inhibiting a wide range of kinases involved in oncology.[3]

Structure-Activity Relationship (SAR) Insights

Developing a robust SAR is crucial for optimizing a lead compound. For the 2-amino-3-tert-butylpyridine core, SAR exploration would logically follow established principles.[16][17]

SAR_Diagram Core SAR on 2-Amino-3-tert-butylpyridine Core pos_N_amino pos_C3_tBu pos_C4 pos_C5 pos_C6 label_N_amino N-Amino Group: - Critical for hinge binding. - Acylation/alkylation can  probe other pockets. - Must remain an H-bond donor. pos_N_amino->label_N_amino label_C3_tBu C3-tert-Butyl: - Provides steric bulk for selectivity. - Enhances metabolic stability. - Non-modifiable anchor. pos_C3_tBu->label_C3_tBu label_C4_C6 C4 & C6 Positions: - Substitution can tune electronics  and physical properties. - Small groups (e.g., Me, F) generally tolerated. pos_C4->label_C4_C6 label_C5 C5 Position: - Key vector for potency and selectivity. - Aryl/heteroaryl groups can access  solvent front or back pockets. - Linker length and type are critical. pos_C5->label_C5 pos_C6->label_C4_C6

Caption: Key points for Structure-Activity Relationship (SAR) exploration on the core scaffold. (Note: DOT language image generation is conceptual; a chemical structure image would be used in practice.)

Table 2: Hypothetical SAR for 2-Amino-3-tert-butylpyridine Derivatives
Position ModifiedModification TypeRationale / Expected OutcomeSupporting Precedent
2-Amino Acylation (e.g., with acrylamide for covalent inhibitors)Can target nearby cysteine residues (like in Btk). Must be carefully designed not to disrupt hinge binding.Btk Inhibitors[12]
2-Amino Alkylation/ArylationGenerally disfavored as it removes the primary H-bond donor.Hinge-binding principles[2]
C4 / C6 Small electron-withdrawing (F) or neutral (Me) groupsFine-tunes the pKa of the pyridine nitrogen and can fill small hydrophobic pockets.General pyridine SAR[18]
C5 Substituted aryl or heteroaryl ringsThis is the primary vector for potency and selectivity. Can interact with the solvent front, ribose pocket, or deeper allosteric sites.Itk Inhibitors[14]
C5 Flexible alkyl chains with polar headsCan improve solubility and interact with charged residues at the mouth of the active site.General Kinase SAR[19]

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and initial biological evaluation of novel derivatives.

Protocol 6.1: Synthesis of 2-Amino-3-tert-butyl-5-(4-fluorophenyl)pyridine

This protocol is a representative example for synthesizing a C5-arylated derivative.

  • Step 1: Boc-Protection of 2-Amino-3,5-dibromopyridine.

    • To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation: Monitor reaction completion by TLC or LC-MS, observing the consumption of starting material and the appearance of a new, higher molecular weight spot corresponding to the Boc-protected product.

    • Work up by washing with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography (e.g., 0-20% Ethyl Acetate in Hexanes).

  • Step 2: Selective Suzuki Coupling at C5.

    • Combine the Boc-protected intermediate (1.0 eq), 4-fluorophenylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a flask.

    • Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

    • Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.

    • Self-Validation: LC-MS analysis should show a new peak corresponding to the mass of the C5-arylated product. The regioselectivity is driven by the higher reactivity of the C5 position in this system.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry, concentrate, and purify by column chromatography.

  • Step 3: Suzuki Coupling at C3.

    • Repeat the procedure from Step 2 using the C5-arylated intermediate (1.0 eq) and tert-butylboronic acid (1.5 eq). This step may require a different catalyst/base system (e.g., Pd(dppf)Cl₂ and CsF) and higher temperatures to overcome the steric hindrance at C3.

    • Self-Validation: Monitor by LC-MS for the appearance of the di-substituted product mass.

  • Step 4: Boc-Deprotection.

    • Dissolve the product from Step 3 in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

    • Self-Validation: TLC/LC-MS will show the loss of the Boc group (mass change of -100 Da) and a more polar product.

    • Concentrate the reaction mixture in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ to neutralize excess acid. Dry, concentrate, and purify by chromatography or recrystallization to yield the final product.

Protocol 6.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing the target kinase (e.g., Btk) and its specific peptide substrate.

    • Prepare serial dilutions of the test compound (from 10 mM DMSO stock) in kinase buffer. A typical 10-point, 3-fold dilution series would range from 30 µM to 1.5 nM final concentration.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution (or DMSO vehicle for controls) to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate at room temperature for 1 hour.

    • Self-Validation (Controls): Include "no kinase" wells (background) and "DMSO only" wells (100% activity) to validate the assay window.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_100%_activity - Signal_background)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The 2-amino-3-tert-butylpyridine scaffold represents an intriguing and underexplored area of chemical space. While its synthesis may present challenges due to steric hindrance, the potential rewards in terms of metabolic stability and kinase selectivity are significant. Future work should focus on:

  • Efficient Synthesis: Developing and optimizing a reliable synthetic route to the core structure.

  • Library Synthesis: Creating a focused library of derivatives with diversity at the C5 and C6 positions to probe SAR against a panel of kinases.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target kinases to validate the binding mode and guide further design.

References

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega. Available at: [Link]

  • Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hopper, M. P., et al. (2022). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., & Gupta, V. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available at: [Link]

  • PubChem. 2-tert-Butylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChemRxiv. (2022). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotyp. ChemRxiv. Available at: [Link]

  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Butini, M. E., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. Available at: [Link]

  • Wang, X., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Huang, Z., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Breitinger, U., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Rosales-Hernández, M. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Liu, Y., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Bioorganic Chemistry. Available at: [Link]

  • Taylor & Francis. (2019). Structure-activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Montalban-Bravo, G., et al. (2021). Dual Kinase Targeting in Leukemia. Cancers. Available at: [Link]

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solubility of 5-Bromo-3-tert-butylpyridin-2-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-3-tert-butylpyridin-2-amine in DMSO and Methanol

Abstract

The preclinical and developmental trajectory of a novel chemical entity is profoundly influenced by its fundamental physicochemical properties, chief among them being solubility. For 5-Bromo-3-tert-butylpyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry, a precise understanding of its solubility in common laboratory solvents is a prerequisite for reliable biological screening, process chemistry, and formulation development. This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the thermodynamic solubility of this compound in two critical solvents: dimethyl sulfoxide (DMSO), the universal solvent for primary compound storage and high-throughput screening, and methanol, a polar protic solvent frequently used in synthesis and purification. This document elucidates the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols based on the gold-standard shake-flask method, and details the necessary analytical quantification techniques to ensure data of the highest integrity.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of drug discovery and development, poor aqueous solubility remains a primary cause of compound attrition. It can lead to unreliable results in in vitro assays, poor absorption and bioavailability, and significant formulation challenges, thereby increasing development costs and timelines.[1] Therefore, the characterization of a compound's solubility profile is not merely a perfunctory task but a critical step in risk mitigation and strategic planning.

Solubility is broadly categorized into two types:

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically when a concentrated DMSO stock is diluted into an aqueous buffer. It is a high-throughput measurement often used in the early stages of discovery to rank-order compounds.[1][2][3][4]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[3][5] Determined using methods like the shake-flask technique, it is the definitive measure required for lead optimization, formulation, and predicting in vivo behavior.[3][6]

This guide focuses exclusively on determining the thermodynamic solubility of 5-Bromo-3-tert-butylpyridin-2-amine, providing the foundational data required for its advancement as a potential drug candidate.

Solvent Selection: DMSO and Methanol
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is unparalleled in its ability to dissolve a wide array of organic compounds.[7] It is the standard solvent for creating high-concentration stock solutions for compound libraries. However, its own biological activities and potential for precipitation upon aqueous dilution necessitate a clear understanding of a compound's maximum solubility limit.

  • Methanol (MeOH): As a polar protic solvent, methanol is instrumental in organic synthesis, purification (e.g., crystallization), and the preparation of analytical standards. Its hydrogen-bonding capability gives it a distinct solvency profile compared to DMSO.

Compound Profile: 5-Bromo-3-tert-butylpyridin-2-amine

A comprehensive analysis begins with the molecule itself. While specific experimental data for this compound is not widely published, its structure provides a strong basis for predicting its solubility behavior.

Structure:

  • Aminopyridine Core: The pyridine ring and the exocyclic amine group are polar and capable of acting as hydrogen bond acceptors (ring nitrogen) and donors (-NH₂ group). This imparts a degree of hydrophilicity.[8]

  • Tert-butyl Group: This bulky, nonpolar alkyl group contributes significant lipophilicity and steric hindrance.

  • Bromo Substituent: The bromine atom increases the molecular weight and introduces a lipophilic, electron-withdrawing element.

Predicted Solubility: Based on the "like dissolves like" principle, the amphiphilic nature of 5-Bromo-3-tert-butylpyridin-2-amine suggests it will be readily soluble in polar organic solvents.[9]

PropertyPrediction based on Chemical StructureRationale
Solubility in DMSO Very HighDMSO is a strong polar aprotic solvent that can effectively solvate the polar aminopyridine core without being hindered by the nonpolar groups.
Solubility in Methanol HighMethanol is a polar protic solvent that can engage in hydrogen bonding with the compound's amine and pyridine nitrogen atoms, facilitating dissolution.[8][10]
Aqueous Solubility Low to ModerateThe presence of the large, nonpolar tert-butyl and bromo groups is expected to significantly limit solubility in water, despite the polar core.

Note: These predictions are qualitative and serve as a hypothesis. The following protocols are designed to establish definitive, quantitative values.

Experimental Determination of Thermodynamic Solubility

The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility.[9] The core principle involves agitating an excess of the solid compound in the solvent for a sufficient duration to achieve equilibrium, followed by separating the undissolved solid and quantifying the concentration of the solute in the clear, saturated solution.[5]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification cluster_data Phase 5: Data Reporting prep Preparation of Saturated Solution Add excess solid 5-Bromo-3-tert-butylpyridin-2-amine to a known volume of DMSO or Methanol in sealed vials. equil Equilibration Agitate vials in a thermostatic shaker at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->equil Incubate sep Separation Centrifuge vials to pellet excess solid. Carefully filter the supernatant through a 0.45 µm PTFE syringe filter. equil->sep Isolate Saturated Solution quant Sample Analysis Dilute the clear filtrate to fall within the HPLC calibration range. Quantify concentration using a validated HPLC-UV method. sep->quant Prepare for Analysis report Data Analysis & Reporting Calculate solubility in mg/mL and mM. Report with temperature and standard deviation. quant->report Calculate Final Value

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate solubility data. It should be performed in triplicate for each solvent to ensure statistical validity.

Materials and Equipment:

  • 5-Bromo-3-tert-butylpyridin-2-amine (solid, >98% purity)

  • DMSO (Anhydrous, ≥99.9%)

  • Methanol (HPLC Grade, ≥99.9%)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker

  • Calibrated positive displacement pipettes

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks (Class A)

Procedure:

  • Preparation of Saturated Solutions:

    • To at least three separate 2 mL glass vials, add an excess amount of solid 5-Bromo-3-tert-butylpyridin-2-amine (e.g., ~10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a moderate speed for 24 to 48 hours. A 24-hour period is often sufficient, but longer times ensure true equilibrium is reached.[1][5]

  • Phase Separation:

    • Causality: This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

    • Remove vials from the shaker and let them stand for 1 hour to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette and immediately filter it through a 0.45 µm PTFE syringe filter into a clean, labeled vial. Discard the first few drops of the filtrate to avoid any potential adsorption losses to the filter membrane.[5]

  • Sample Preparation for Quantification:

    • Accurately perform a serial dilution of the clear filtrate with the appropriate solvent (methanol is often used as the diluent for HPLC analysis regardless of the initial solvent) to bring the concentration into the linear range of the HPLC calibration curve. A large, precise dilution factor (e.g., 1:100 or 1:1000) is crucial for accuracy.

  • Quantification via HPLC-UV:

    • Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.

    • Determine the concentration of the diluted sample by comparing its peak area to the standard calibration curve.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements.

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is the cornerstone of trustworthy solubility data.

Protocol for HPLC-UV Method Development

Instrumentation and Conditions:

  • HPLC System: Agilent 1260, Waters Alliance, or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water with 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to ensure good peak shape. A starting point could be 60:40 ACN:Water (v/v) with 0.1% FA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength should be set to the λ_max_ of 5-Bromo-3-tert-butylpyridin-2-amine, determined by running a UV scan of a dilute standard solution.

  • Column Temperature: 30 °C.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of 5-Bromo-3-tert-butylpyridin-2-amine of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Generation of Calibration Curve:

    • Inject each standard solution in triplicate onto the HPLC system.

    • Plot the mean peak area against the known concentration for each standard.

    • Perform a linear regression analysis. The curve must have a coefficient of determination (R²) ≥ 0.995 for the method to be considered valid.

  • Analysis of Solubility Samples:

    • Inject the diluted filtrate samples (from step 3.2.4) onto the HPLC system.

    • Ensure the peak areas fall within the linear range of the calibration curve. If not, adjust the dilution and re-analyze.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: Experimentally Determined Thermodynamic Solubility of 5-Bromo-3-tert-butylpyridin-2-amine at 25°C

Solvent Solubility (mg/mL) (Mean ± SD, n=3) Solubility (mM) (Mean ± SD, n=3) Qualitative Classification
DMSO [Experimental Value] [Calculated Value] [e.g., Very Soluble]
Methanol [Experimental Value] [Calculated Value] [e.g., Freely Soluble]

Molecular Weight of 5-Bromo-3-tert-butylpyridin-2-amine: 257.16 g/mol

Interpretation: The obtained solubility values are critical inputs for subsequent experiments:

  • DMSO Solubility: Defines the maximum possible concentration for stock solutions used in biological assays, helping to prevent compound precipitation in assay plates.

  • Methanol Solubility: Informs decisions during chemical synthesis workup, purification via crystallization, and the feasibility of using methanol in early-stage formulations.

Conclusion

This guide has detailed the theoretical rationale and provided robust, field-proven protocols for the experimental determination of the thermodynamic . By adhering to the principles of the isothermal shake-flask method coupled with a validated HPLC-UV analytical endpoint, researchers can generate highly accurate and reliable data. This information is not merely a physical constant but an essential piece of the puzzle, directly influencing the efficiency of screening campaigns, the design of synthetic routes, and the ultimate developability of this compound into a viable therapeutic agent.

References

  • Raytor. (2026, January 22).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BMG LABTECH. (2023, April 6).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Evotec. Thermodynamic Solubility Assay.
  • American Pharmaceutical Review. (2013, April 2).
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • Request PDF. Solubility thermodynamics of amine boranes in polar solvents.
  • SlideShare.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

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Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-tert-butylpyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 5-Bromo-3-tert-butylpyridin-2-amine (CAS: 1936182-19-2)

Executive Summary

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern pharmaceutical discovery. Specifically, 2-aminopyridine derivatives are ubiquitous in kinase inhibitors and CNS-active therapeutics. While the Suzuki-Miyaura cross-coupling of halogenated heteroarenes is the most widely used approach for C–C bond formation in drug discovery[1], unprotected 2-aminopyridines present unique challenges. The free amino group can coordinate to palladium catalysts, leading to catalyst deactivation or competing Buchwald-Hartwig amination side reactions[2].

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-tert-butylpyridin-2-amine . By leveraging the inherent steric shielding provided by the C3-tert-butyl group, chemists can achieve highly chemoselective C5-arylation without the need for transient protecting groups[3].

Mechanistic Rationale & Chemoselectivity

To design an optimized protocol, one must understand the unique physicochemical and electronic properties of the substrate[4]:

  • Electronic Effects: The C2-amino group is strongly electron-donating (+M effect). This increases the electron density of the pyridine ring, making the C5-Br bond slightly less electrophilic than in unfunctionalized pyridines. Consequently, the oxidative addition step is rate-limiting, necessitating highly active, electron-rich palladium catalysts.

  • Steric Effects (The tert-Butyl Advantage): Steric hindrance plays a crucial role in directing the thermodynamics and chemoselectivity of cross-coupling reactions[3]. The bulky tert-butyl group at the C3 position acts as a physical shield over the adjacent C2-amino group. This prevents the lone pair of the nitrogen from chelating the Pd(0) active species, thereby directing the catalyst exclusively toward the C5-bromine.

StericShielding Substrate 5-Bromo-3-tert-butylpyridin-2-amine PathA C2-NH2 Group (Electron Donating) Substrate->PathA PathB C3-tert-Butyl Group (Bulky / Steric Shield) Substrate->PathB PathC C5-Bromine (Electrophilic Site) Substrate->PathC Shielding Blocks Pd(0) Chelation Prevents Catalyst Deactivation PathA->Shielding Sterically Blocked PathB->Shielding Reaction Exclusive Oxidative Addition at C5 Position PathC->Reaction Shielding->Reaction Directs Catalyst

Fig 1. Steric shielding by the C3-tert-butyl group directs Pd(0) exclusively to the C5-Br bond.

Catalytic Cycle Dynamics

The Suzuki-Miyaura reaction follows a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. For electron-rich substrates like 5-Bromo-3-tert-butylpyridin-2-amine, the use of bidentate phosphine ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) is critical to accelerate both oxidative addition and reductive elimination while preventing the precipitation of inactive Pd-black[1].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Rate-Determining Step) Pd0->OA + 5-Bromo-3-tBu-pyridin-2-amine PdII_Br Pd(II) Complex Ar(Py)-Pd-Br L_n OA->PdII_Br TM Transmetalation with Ar'-B(OH)2 / Base PdII_Br->TM PdII_Ar Pd(II) Diaryl Complex Ar(Py)-Pd-Ar' L_n TM->PdII_Ar - B(OH)3, - Halide RE Reductive Elimination Product Formation PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 5-Aryl-3-tert-butylpyridin-2-amine Coupled Product RE->Product

Fig 2. Suzuki-Miyaura catalytic cycle adapted for electron-rich aminopyridine substrates.

Optimization of Reaction Conditions

Standard conditions often utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ with carbonate bases in aqueous solvent mixtures[1]. However, empirical optimization demonstrates that modern Buchwald precatalysts provide superior conversion rates for this specific scaffold.

Table 1: Quantitative Optimization of Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Conversion (%)*Mechanistic Rationale
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Toluene/EtOH/H₂O (2:1:1)9045%Basic tetrakis catalyst struggles with the electron-rich C-Br bond; prone to oxidation.
2Pd(dppf)Cl₂·CH₂Cl₂ (5%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)9088%Bidentate dppf ligand stabilizes Pd(II) intermediates and prevents catalyst aggregation.
3 XPhos Pd G3 (2%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O (4:1) 90 >95% Highly active precatalyst; bulky electron-rich ligand accelerates both OA and RE.
4XPhos Pd G3 (2%)K₃PO₄ (3.0)THF/H₂O (4:1)6572%Lower boiling point of THF limits thermal activation required for hindered substrates.

*Conversion determined by LC-MS analysis of the crude reaction mixture after 8 hours.

Standard Operating Protocol (SOP)

The following methodology represents a self-validating, highly reproducible system utilizing the optimized conditions (Table 1, Entry 3).

Materials & Reagents
  • Aryl Halide: 5-Bromo-3-tert-butylpyridin-2-amine (1.0 mmol, 229.12 g/mol )

  • Nucleophile: Arylboronic acid or Heteroarylboronic acid (1.3 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Experimental Workflow

Step 1: Reagent Charging & Inertion

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-tert-butylpyridin-2-amine (229 mg, 1.0 mmol), the selected arylboronic acid (1.3 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times) to establish a strictly inert atmosphere. Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like XPhos) to their inactive phosphine oxides.

Step 2: Solvent Degassing & Addition 4. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by sparging with Argon for 15 minutes. 5. Introduce 5.0 mL of the degassed solvent mixture into the reaction vial via syringe. 6. Add the XPhos Pd G3 catalyst (16.9 mg, 0.02 mmol) quickly under a positive stream of Argon. Note: Adding the catalyst last minimizes its exposure to un-degassed environments.

Step 3: Reaction Execution & In-Process Control (IPC) 7. Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 6–8 hours. 8. Self-Validation (IPC): After 6 hours, withdraw a 10 µL aliquot via syringe, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]+ = 229/231) is ≤ 2% relative to the product peak.

Step 4: Work-up & Purification 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure 5-aryl-3-tert-butylpyridin-2-amine derivative.

Troubleshooting & Causality of Failures

  • Issue: High levels of protodeboronation (Ar-H formation).

    • Causality: The boronic acid is hydrolyzing faster than transmetalation can occur.

    • Solution: Slowly dose the boronic acid over 2 hours using a syringe pump, or switch to a more stable boronate ester (e.g., Ar-BPin).

  • Issue: Homocoupling of the boronic acid (Ar-Ar formation).

    • Causality: Trace oxygen in the solvent acts as an oxidant, driving Pd-mediated homocoupling.

    • Solution: Strictly adhere to the freeze-pump-thaw or prolonged sparging methods for solvent degassing.

  • Issue: Incomplete conversion despite active catalyst.

    • Causality: Aqueous bases (K₃PO₄) can cause phase separation in Dioxane at high temperatures, limiting the mass transfer of the base to the organic phase.

    • Solution: Increase stirring speed to >1000 rpm to ensure a fine emulsion, maximizing the interfacial surface area for transmetalation.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. URL:[Link]

  • Navimro. (n.d.). 5-bromo-3-tert-butylpyridin-2-amine (CAS No.: 1936182-19-2). Navimro. URL:[Link]

  • Hu, J., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. URL:[Link]

  • Walder, et al. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. White Rose eTheses Online. URL:[Link]

Sources

synthesis of 3-tert-butylpyridine kinase inhibitors using 5-Br intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging the 5-Bromo Intermediate for High-Fidelity Library Generation

Abstract & Strategic Rationale

The 3-tert-butylpyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly for Type II kinase inhibitors targeting p38 MAPK , c-Met , and B-Raf . The bulky tert-butyl group at the C3 position serves two critical functions:

  • Selectivity Filter: It exploits the hydrophobic "gatekeeper" pocket or the solvent-accessible back pocket, often inducing a DFG-out conformation that improves selectivity over the human kinome.

  • Conformational Lock: It restricts the rotation of the C2-substituent (typically a hinge-binding urea or amide), forcing the molecule into a bioactive conformation that minimizes the entropic penalty of binding.

This guide details the synthesis of these inhibitors starting from the key intermediate: 2-amino-5-bromo-3-tert-butylpyridine (Intermediate A) . We focus on the chemoselective functionalization of the 5-Br handle via Palladium-catalyzed cross-coupling, followed by the derivatization of the sterically hindered 2-amino group.

Retrosynthetic Analysis & Workflow

The synthesis is modular. The "5-Br" handle allows for the late-stage introduction of diverse aryl/heteroaryl tails (Library R2), while the 2-amino group is converted into a hydrogen-bond donor/acceptor motif (Library R1) to engage the kinase hinge region.

Retrosynthesis cluster_0 Disconnection Strategy Target Target Inhibitor (3-t-Bu-Pyridine Core) InterA Intermediate A (2-Amino-5-bromo-3-tert-butylpyridine) Target->InterA 1. Hinge Formation (C2) 2. Suzuki Coupling (C5) Tail Aryl Boronic Acid (R2-B(OH)2) Hinge Isocyanate/Acid Chloride (R1-NCO / R1-COCl)

Figure 1: Modular assembly of the inhibitor.[1] The 5-Br position is the primary diversity vector.

Critical Considerations for the 3-tert-Butyl Scaffold

The tert-butyl group introduces significant steric bulk.[2] While it is distal to the C5-bromo position (meta relationship), it profoundly impacts the C2-amine.

  • C5-Position (Bromo): Relatively unhindered.[1] Standard Suzuki-Miyaura conditions apply, but the electron-donating nature of the tert-butyl group (via induction) and the amino group (via resonance) renders the C-Br bond less electrophilic than in electron-deficient pyridines. High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are recommended.[1]

  • C2-Position (Amino): Severely Hindered. The adjacent tert-butyl group creates a "steric wall."[1] Standard amide couplings often fail or require forcing conditions (high temp, strong bases like NaH).[1] Isocyanates (urea formation) are generally more reactive and successful.[1]

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C5

Objective: To install the aryl tail (R2) while preserving the free amine.[1]

Materials:

  • Substrate: 2-Amino-5-bromo-3-tert-butylpyridine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ complex (0.05 equiv)[1]

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the 5-bromo intermediate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.

  • React: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.[2]

    • Note: The starting material (Br) typically elutes later than the product (Biaryl) on reverse-phase C18 due to the lipophilic t-butyl/Br combination.[1]

  • Workup: Cool to RT. Dilute with EtOAc (10 volumes). Wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a crystalline solid.[4]

Data Validation (Example):

  • 1H NMR (DMSO-d6): Look for the tert-butyl singlet at δ 1.40–1.45 ppm (9H).[1] The C6-H (pyridine) usually appears as a doublet or singlet around δ 8.2 ppm , shifted downfield due to the aryl ring.[1]

Protocol B: Urea Formation at C2 (Hinge Binder)

Objective: To functionalize the sterically hindered amine.[1]

Materials:

  • Substrate: 5-Aryl-3-tert-butyl-2-aminopyridine (Product of Protocol A)[1]

  • Reagent: Aryl Isocyanate (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Toluene[1]

  • Base: NaH (60% dispersion, 1.5 equiv) – Optional, only if thermal method fails.

Procedure (Thermal Method):

  • Dissolve the substrate in anhydrous Toluene (0.1 M).[1]

  • Add the isocyanate.

  • Heat to 100°C in a sealed tube for 12 hours.

    • Why? The tert-butyl group hinders the nucleophilic attack of the amine nitrogen. Thermal energy is required to overcome the activation barrier.

  • Quench: Cool to RT. If precipitate forms, filter and wash with Et₂O (often pure product).[1] If soluble, concentrate and purify via prep-HPLC.

Optimization Data: Catalyst Screening

The following table summarizes catalyst performance for the coupling of 2-amino-5-bromo-3-tert-butylpyridine with Phenylboronic acid (Model Reaction).

Catalyst SystemLigand TypeBaseSolventYield (Isolated)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)Na₂CO₃Dioxane/H₂O88% Robust, Standard Choice.
Pd(PPh₃)₄MonodentateK₂CO₃Toluene/EtOH65%Slower conversion; PPh₃ oxide contamination.[1]
Pd₂(dba)₃ / XPhosBiaryl PhosphineK₃PO₄Toluene/H₂O92%Excellent for sterically demanding boronic acids.[1]
Pd(OAc)₂ / SPhosBiaryl PhosphineK₃PO₄n-BuOH85%Good for heteroaryl boronic acids.[1]
Process Workflow Diagram

Workflow Start Start: 5-Br-3-tBu-Pyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Step1 Check1 LCMS Check (Consumption of Br) Step1->Check1 Check1->Step1 Incomplete (+Time/Cat) Workup Aq. Workup (EtOAc/Brine) Check1->Workup Complete Step2 Urea Formation (R-NCO, 100°C) Workup->Step2 Final Final Inhibitor (>95% Purity) Step2->Final

Figure 2: Step-by-step synthetic workflow for library generation.

References
  • Regan, J. et al. (2002).[1] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1] Journal of Medicinal Chemistry.[5] Link(Note: seminal paper on tert-butyl "gatekeeper" strategy).[1]

  • Dumas, J. et al. (2004).[1] Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters.[6] Link[1]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews. Link[1]

  • BenchChem. (2025).[1][4] Synthesis of 2-Amino-5-bromopyridine derivatives.[4][8][9][10][11][12]Link(General reference for intermediate handling).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 2-amino-5-bromo-3-tert-butylpyridine and palladium catalysts before handling.

Sources

Application Notes & Protocols: Strategic N-Protection of 2-Amino-3-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed exploration of protecting group strategies for the exocyclic amino group of 2-amino-3-tert-butylpyridine, a sterically hindered and electronically unique building block crucial in pharmaceutical and materials science. We delve into the strategic selection, application, and cleavage of common amine protecting groups, addressing the specific challenges posed by this substrate. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to enable efficient and high-yielding synthetic transformations.

Introduction: The Synthetic Challenge of 2-Amino-3-tert-butylpyridine

2-Amino-3-tert-butylpyridine is a valuable synthetic intermediate. However, its unique structure presents two primary obstacles for selective manipulation:

  • Steric Hindrance: The bulky tert-butyl group at the C3 position significantly hinders access to the adjacent C2-amino group.[1][2] This steric congestion can dramatically slow down or completely inhibit reactions that proceed smoothly with less substituted aminopyridines.

  • Electronic Effects & Competing Nucleophilicity: The 2-amino group's nucleophilicity is modulated by the electron-withdrawing nature of the pyridine ring. Furthermore, the endocyclic ring nitrogen can act as a competing nucleophile, particularly with acylating agents, leading to the formation of undesired N-acylpyridinium salts.[3]

A successful synthetic strategy hinges on temporarily masking the C2-amino group's reactivity. A protecting group renders the amine non-nucleophilic, allowing other transformations to occur elsewhere in the molecule.[4] The choice of this group is critical and must be tailored to the stability requirements of the planned downstream reactions.

Strategic Selection of a Protecting Group

The ideal protecting group strategy is orthogonal, meaning each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[4] The selection process for 2-amino-3-tert-butylpyridine should be guided by the planned synthetic route.

G start Start: 2-Amino-3-tert-butylpyridine downstream Planned Downstream Chemistry start->downstream acid Strong Acidic Conditions (e.g., TFA, HCl) downstream->acid Is the route... base Basic Conditions (e.g., Piperidine, NaOH) downstream->base Is the route... reductive Reductive Cleavage (e.g., H₂, Pd/C) downstream->reductive Is the route... pg_acid Choose Base-Stable PG (Cbz, Ns) acid->pg_acid pg_base Choose Acid-Stable PG (Boc, Cbz, Ns) base->pg_base pg_reductive Choose Hydrogenolysis-Stable PG (Boc, Fmoc, Ns) reductive->pg_reductive

Figure 1: Decision workflow for protecting group (PG) selection.

Carbamate Protecting Groups: The Workhorses

Carbamates are the most frequently used class of amine protecting groups due to their general stability and diverse cleavage methods.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to basic, nucleophilic, and reductive conditions. Its removal is typically achieved under acidic conditions.[5][6][7]

Rationale for 2-Amino-3-tert-butylpyridine: The primary challenge is the introduction of the bulky Boc group onto the sterically hindered amine. Standard conditions may be sluggish. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) or elevated temperatures may be necessary. Some patented methods for aminopyridines suggest specific coupling agents to improve yields.[8][9]

Protocol 1: Boc-Protection of 2-Amino-3-tert-butylpyridine

Figure 2: Boc-protection reaction scheme.

  • Materials:

    • 2-Amino-3-tert-butylpyridine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of 2-amino-3-tert-butylpyridine in anhydrous THF, add DMAP.

    • Add Boc₂O portion-wise at room temperature.

    • Heat the reaction mixture to 40 °C and stir for 16 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-Boc protected product.

Protocol 2: Boc-Deprotection

  • Materials:

    • N-Boc-protected 2-amino-3-tert-butylpyridine (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise and stir at room temperature for 1-3 hours.

    • Monitor the reaction for the disappearance of starting material.

    • Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Parameter Boc-Protection Boc-Deprotection
Reagents Boc₂O, DMAP (cat.)TFA or 4M HCl in Dioxane
Solvent THF, DCM, or ACNDCM
Temperature 25-40 °C0 °C to RT
Considerations Reaction may be slow due to steric hindrance; DMAP is crucial.Exothermic reaction; use of scavengers (e.g., anisole) can prevent side reactions from the t-butyl cation.[5]

Table 1: Summary of Boc-protection and deprotection conditions.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is stable under acidic conditions, offering a valuable orthogonal partner to the acid-labile Boc group. It is readily cleaved by catalytic hydrogenolysis.[10][11][12]

Rationale for 2-Amino-3-tert-butylpyridine: Protection with benzyl chloroformate (Cbz-Cl) requires a base to neutralize the HCl byproduct. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended to prevent the formation of an N-acylpyridinium salt at the ring nitrogen.[3] During deprotection, the pyridine ring can sometimes act as a catalyst poison; using a higher catalyst loading or specific additives may be required.

Protocol 3: Cbz-Protection

  • Materials:

    • 2-Amino-3-tert-butylpyridine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the aminopyridine in anhydrous DCM and cool to 0 °C.

    • Add DIPEA, followed by the dropwise addition of Cbz-Cl.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.

    • Purify by column chromatography to obtain the N-Cbz protected product.

Protocol 4: Cbz-Deprotection (Hydrogenolysis)

  • Materials:

    • N-Cbz-protected 2-amino-3-tert-butylpyridine (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the Cbz-protected substrate in MeOH.

    • Carefully add Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).

    • Purge the flask with H₂ gas and maintain a positive pressure with a balloon (or pressurize in a Parr apparatus to ~50 psi).

    • Stir vigorously at room temperature for 2-12 hours until deprotection is complete.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.

    • Concentrate the filtrate to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[13][14] This makes it orthogonal to both Boc and Cbz groups, a key advantage in complex, multi-step syntheses.[15]

Protocol 5: Fmoc-Protection

  • Materials:

    • 2-Amino-3-tert-butylpyridine (1.0 eq)

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • 1,4-Dioxane and Water

  • Procedure:

    • Dissolve the aminopyridine in a 1:1 mixture of 1,4-dioxane and water.

    • Add NaHCO₃, followed by Fmoc-OSu.

    • Stir vigorously at room temperature for 12-18 hours.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 6: Fmoc-Deprotection

  • Materials:

    • N-Fmoc-protected 2-amino-3-tert-butylpyridine (1.0 eq)

    • Piperidine (20% v/v)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add piperidine to achieve a 20% solution.

    • Stir at room temperature for 30-60 minutes.

    • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The resulting crude amine can often be used directly or purified further if necessary.

Sulfonamide Protecting Groups: A High-Stability Option

Sulfonamides are known for their exceptional stability to both acidic and basic conditions, making them suitable for reactions where carbamates might be cleaved.[16][17] However, their robust nature makes them more challenging to remove.[18]

Nosyl (Ns) Group

The 2-nitrobenzenesulfonyl (Ns) group is a highly valuable sulfonamide protecting group because, unlike the tosyl (Ts) group, it can be cleaved under mild nucleophilic conditions via the Fukuyama deprotection.[16] This provides a unique orthogonality.

Rationale for 2-Amino-3-tert-butylpyridine: The electron-withdrawing nature of the Ns group significantly reduces the basicity and nucleophilicity of the protected amine. This can be advantageous in preventing undesired side reactions.

G sub 2-Amino-3-tert-butylpyridine prot N-Ns Protected Amine sub->prot Nosyl Chloride, Pyridine, DCM, 0°C to RT deprot Deprotected Amine prot->deprot Thiophenol, K₂CO₃, DMF, RT

Figure 3: Nosyl (Ns) protection and deprotection cycle.

Protocol 7: Nosyl-Protection

  • Materials:

    • 2-Amino-3-tert-butylpyridine (1.0 eq)

    • 2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the aminopyridine in anhydrous DCM and cool to 0 °C.

    • Add pyridine, followed by the portion-wise addition of Ns-Cl.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Dilute with DCM and wash sequentially with 1M HCl (aq), water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the N-Ns protected product.

Protocol 8: Nosyl-Deprotection (Fukuyama Deprotection)

  • Materials:

    • N-Ns-protected 2-amino-3-tert-butylpyridine (1.0 eq)

    • Thiophenol (3.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • Dissolve the Ns-protected compound in DMF.

    • Add K₂CO₃ and thiophenol.

    • Stir the mixture at room temperature for 1-3 hours.

    • Upon completion, dilute with ethyl acetate and wash extensively with water to remove DMF and salts.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to recover the free amine.

Comparative Summary and Recommendations

The choice of protecting group must be a strategic decision based on the entire planned synthetic sequence.

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsKey Considerations for this Substrate
Boc Boc₂O, base (DMAP)Basic, H₂, NucleophilesAcidic (TFA, HCl)Introduction may require forcing conditions due to sterics. Most common and versatile acid-labile group.
Cbz Cbz-Cl, base (DIPEA)Acidic, Mild BaseHydrogenolysis (H₂, Pd/C)Orthogonal to Boc. Catalyst poisoning is a potential issue. A non-nucleophilic base is key for protection.
Fmoc Fmoc-OSu, NaHCO₃Acidic, H₂Basic (20% Piperidine/DMF)Fully orthogonal to Boc and Cbz. Ideal for complex syntheses requiring multiple protection strategies.
Ns Ns-Cl, PyridineAcidic, Basic , OxidantsNucleophilic (Thiophenol, K₂CO₃)Extremely robust protection. Cleavage is mild and orthogonal to most other groups.

Recommendations:

  • For synthetic routes involving basic or nucleophilic reagents , Boc is the protecting group of choice due to its stability and straightforward acidic deprotection.

  • If the planned synthesis requires strong acidic conditions , a Cbz or Ns group will provide the necessary stability.

  • For complex, multi-step syntheses where multiple, distinct deprotection steps are needed, an orthogonal strategy employing Boc , Cbz , and Fmoc groups is highly effective.

  • When maximum stability is required throughout a long synthesis, the Ns group is an excellent, albeit less common, choice, offering a unique and mild deprotection pathway.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Li, J. J., et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Journal of Organic Chemistry, 78(21), 10931–10937.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Wuts, P. G., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2170209A - Sulphonamides of 2-aminopyridines.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • LookChem. (n.d.). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(18), 9001-9169.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • SciSpace. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2011, June). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2024, September). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • OICC Press. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Retrieved from [Link]

  • El-Batta, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 819464.
  • Organic Chemistry Research. (2023, June 15). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Alkylating sterically hindered aminopyridines is a notorious challenge in drug development and synthetic chemistry. Aminopyridines are ambident nucleophiles; when steric bulk is introduced, traditional alkylation methods often fail, leading to poor yields or incorrect regioselectivity (favoring the ring nitrogen over the exocyclic amine).

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols to help you bypass these steric penalties and achieve high-yielding, regioselective N-alkylation.

Strategic Decision Matrix

Before proceeding with an experiment, use the following decision matrix to determine the optimal synthetic route based on your electrophile's steric profile.

AlkylationStrategy N1 Sterically Hindered Aminopyridine N2 Electrophile Type? N1->N2 N3 Alkyl Halide N2->N3 Conventional N4 Primary Alcohol N2->N4 Catalytic N5 SN2 Risk: Pyridinium Salt N3->N5 High steric clash N6 Ir(III) Catalyzed Borrowing Hydrogen N4->N6 Base: LiOt-Bu N7 Solution: N-Boc + NaH N5->N7 Deprotonate exo-N N8 Solution: Imine Reduction N6->N8 Avoids SN2 penalty

Decision matrix for N-alkylation of hindered aminopyridines.

Section 1: Troubleshooting & FAQs

Q1: Why does direct alkylation of my substituted 2-aminopyridine yield predominantly the pyridinium salt instead of the desired exocyclic amine? Causality: Aminopyridines possess two reactive nitrogen atoms. The endocyclic pyridine nitrogen is


 hybridized, with its lone pair sitting orthogonal to the 

-system, making it sterically exposed and highly accessible. Conversely, the exocyclic amine's lone pair is delocalized into the aromatic ring, inherently reducing its nucleophilicity. When you introduce steric hindrance at the exocyclic amine or use a bulky electrophile, the activation energy for an

attack at the exocyclic position increases drastically due to steric clash. Consequently, the reaction defaults to the kinetically favored, unhindered endocyclic nitrogen, forming the unwanted pyridinium salt[1].

Q2: How can I force regioselectivity towards the exocyclic amine when using alkyl halides? Solution: You must electronically activate the exocyclic amine by converting it into an amide anion. While direct deprotonation of unhindered aminopyridines can be achieved with very strong bases (e.g., n-BuLi), a more robust approach for hindered systems is the Protecting Group Strategy [1]. By installing an electron-withdrawing tert-butyloxycarbonyl (Boc) group, you lower the pKa of the remaining N-H proton. Subsequent deprotonation with Sodium Hydride (NaH) or an electrogenerated anion yields a highly nucleophilic, "naked" amide anion that selectively attacks the alkyl halide, entirely bypassing pyridinium salt formation[1].

Q3: My alkyl halide is too sterically hindered for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, resulting in low yields even with strong bases. What are the alternatives? 
Solution:  If the steric bulk prevents 

trajectory access, you must abandon substitution chemistry. The Borrowing Hydrogen (Hydrogen Autotransfer) methodology is the premier alternative. By utilizing a primary alcohol instead of a halide, an Iridium(III) catalyst temporarily oxidizes the alcohol to an aldehyde. The aminopyridine then undergoes a condensation reaction to form an imine, which is subsequently reduced by the Ir-hydride species. Because this pathway relies on addition-elimination rather than an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

substitution, it completely circumvents the steric penalties associated with bulky alkyl groups.

Q4: Can I synthesize sterically hindered 2-aminopyridines without using transition metals or strong bases? Solution: Yes, through Nucleophilic Aromatic Substitution (


) using activated pyridinium salts. Bench-stable 2-halopyridinium ketene hemiaminals act as highly electrophilic reagents. When reacted with sterically hindered primary or secondary amines, the electron-deficient pyridinium core facilitates rapid 

at room temperature. The ketene hemiaminal moiety serves as a dual activating and protecting group that can be subsequently cleaved under thermal or acidic conditions to reveal the N-alkylated aminopyridine[2].
Section 2: Quantitative Data & Reagent Selection

To assist in selecting the correct methodology, the following table summarizes the expected yields and regioselectivity across different alkylation strategies.

Alkylation StrategyReagents / CatalystOptimal ElectrophileTypical YieldRegioselectivity (Exo-N : Ring-N)
Direct Alkylation (Unprotected) K₂CO₃, DMFUnhindered Primary Halides< 30%Poor (Favors Pyridinium)
N-Boc Activated Alkylation 1. Boc₂O2. NaH, DMFPrimary & Secondary Halides78–86%Excellent (>99:1)
Borrowing Hydrogen Ir(III) Catalyst, LiOt-Bu, TolueneSterically Hindered Alcohols70–90%Complete (Exo-N Only)
Ketene Hemiaminal

2-Halopyridinium Salt, K₂CO₃Highly Hindered Amines60–85%Complete (Exo-N Only)
Section 3: Validated Experimental Protocols
Protocol A: Regioselective N-Alkylation via N-Boc Activation[1]

Use this protocol when reacting moderately hindered aminopyridines with standard alkyl halides.

Step 1: Boc Protection

  • Dissolve the starting aminopyridine in anhydrous Tetrahydrofuran (THF).

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature until TLC indicates complete conversion. Isolate the N-Boc aminopyridine via standard aqueous workup.

Step 2: Deprotonation and Alkylation (Self-Validating Step)

  • In a rigorously dried flask under an inert argon atmosphere, dissolve the N-Boc aminopyridine in anhydrous DMF.

  • Cool the reaction mixture to 0 °C. Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation: Observe the evolution of H₂ gas. The cessation of bubbling visually confirms the complete quantitative formation of the highly nucleophilic amide anion.

  • Add the alkyl halide dropwise. Warm to room temperature and stir until complete.

Step 3: Deprotection

  • Treat the isolated intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours to cleave the Boc group, yielding the pure N-alkylated aminopyridine[1].

Protocol B: Ir-Catalyzed Borrowing Hydrogen Alkylation[3]

Use this protocol when traditional


 fails due to extreme steric hindrance of the alkylating agent.

Step 1: Reaction Setup

  • In a glovebox or under strict Schlenk conditions, charge a reaction vial with the sterically hindered 2-aminopyridine (1.0 equiv), the primary alcohol (2.0–4.0 equiv), the Ir(III) catalyst (e.g., 2-5 mol%), and Lithium tert-butoxide (LiOt-Bu) base[3].

Step 2: Catalytic Cycle

  • Suspend the mixture in anhydrous Toluene (0.5 M concentration).

  • Seal the vial and heat to 120 °C.

    • Causality: Elevated temperature is critical here. It provides the thermodynamic driving force required for the endothermic dehydrogenation of the alcohol into an aldehyde, which then undergoes imine condensation with the poor aminopyridine nucleophile[3].

Step 3: Isolation (Self-Validating Step)

  • Cool the reaction to room temperature.

    • Self-Validation: This reaction generates water as the only stoichiometric byproduct. The absence of hazardous stoichiometric reductants (like NaBH₃CN) ensures a cleaner crude profile[3].

  • Purify the crude mixture directly via silica gel chromatography.

Protocol C:

with 2-Halopyridinium Ketene Hemiaminals[2]

Use this protocol to synthesize hindered 2-aminopyridines under exceptionally mild, transition-metal-free conditions.

Step 1:


 Coupling 
  • Dissolve the bench-stable 2-chloropyridinium ketene hemiaminal reagent (1.0 equiv) and the sterically hindered amine (1.2 equiv) in a polar solvent mixture (e.g., chloroform/isopropanol).

  • Add Potassium Carbonate (K₂CO₃) to scavenge the generated acid. Stir at room temperature.

    • Causality: The electron-deficient nature of the pyridinium core lowers the LUMO energy, allowing the

      
       addition-elimination to proceed rapidly at room temperature, even with bulky amines[2].
      

Step 2: Cleavage

  • Subject the isolated intermediate to thermal alcoholysis (heating in isopropanol) or acidic conditions (3M methanolic HCl at room temperature). This cleaves the N-(1-ethoxyvinyl) protecting group, delivering the final 2-aminopyridine derivative[2].

References
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. National Institutes of Health (NIH).[Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications.[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters.[Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 5-bromo-3-tert-butylpyridin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cross-coupling of 5-bromo-3-tert-butylpyridin-2-amine .

This substrate presents a unique dichotomy: it possesses a highly reactive electrophilic site (the C5 bromide) alongside a notoriously problematic Lewis basic site (the unprotected C2 primary amine). Successfully coupling this molecule requires a deep understanding of ligand sterics, catalytic cycles, and microenvironmental control.

Catalyst Selection Workflow

The optimal catalyst system is entirely dependent on the nature of your nucleophile. Use the logical workflow below to determine your starting catalytic system.

CatalystSelection Start Substrate: 5-bromo-3-tert-butylpyridin-2-amine Coupling Determine Coupling Type Start->Coupling Suzuki Suzuki-Miyaura (C-C) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald Suz_Unhindered Unhindered Boronic Acid Catalyst: Pd(OAc)2 / XPhos Suzuki->Suz_Unhindered Low Sterics Suz_Hindered Hindered Boronic Acid Catalyst: Pd2(dba)3 / SPhos Suzuki->Suz_Hindered High Sterics BH_Primary Primary Amine Nucleophile Catalyst: Pd2(dba)3 / BrettPhos Buchwald->BH_Primary BH_Secondary Secondary Amine Nucleophile Catalyst: Pd2(dba)3 / RuPhos Buchwald->BH_Secondary

Fig 1. Catalyst selection workflow for coupling 5-bromo-3-tert-butylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q: Why does my coupling stall when using standard first-generation catalysts like Pd(PPh3)4? A: First-generation catalysts are coordinatively unsaturated and lack the steric bulk required to protect the palladium center. The unprotected C2-amine of your substrate acts as a competitive Lewis basic ligand. It coordinates strongly to the palladium center, forming a dormant, off-cycle complex (catalyst poisoning)[1],[2]. To prevent this, you must use sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) that create a coordinatively saturated microenvironment, physically blocking the pyridine nitrogen from binding[1].

Q: How does the 3-tert-butyl group impact the reactivity at the 5-bromo position? A: The 5-bromo position is meta to the 3-tert-butyl group, meaning the C5 site is relatively unhindered sterically and highly accessible for oxidative addition. However, the bulky tert-butyl group exerts a profound conformational effect on the adjacent C2-amine. By increasing the steric bulk around the pyridine ring, it actually synergizes with bulky dialkylbiaryl phosphine ligands to further restrict the trajectory of the pyridine nitrogen, reducing the risk of catalyst poisoning compared to unhindered 2-aminopyridines.

Q: Why must I switch between BrettPhos and RuPhos depending on my amine nucleophile in Buchwald-Hartwig aminations? A: The rate-limiting step of the catalytic cycle shifts depending on the sterics of your nucleophile. For primary amines, the rate-limiting step is typically oxidative addition; BrettPhos accelerates this while preventing the formation of dormant bis-amine palladium complexes[3],[4]. Conversely, when coupling sterically hindered secondary amines, the rate-limiting step shifts to reductive elimination. RuPhos is explicitly designed to lower the energy barrier for reductive elimination, making it the superior choice for secondary amines[3].

Quantitative Data: Optimal Catalyst Systems

The following table summarizes the validated catalyst systems for this specific substrate class based on kinetic and yield benchmarks.

Reaction TypeNucleophileRecommended PrecatalystRecommended LigandBaseSolventTypical Yield*
Suzuki-Miyaura Unhindered Aryl-B(OH)2Pd(OAc)2XPhosK3PO41,4-Dioxane/H2O>85%
Suzuki-Miyaura Hindered Aryl-B(OH)2Pd2(dba)3SPhosK2CO3Toluene/H2O75-85%
Buchwald-Hartwig Primary AminePd2(dba)3BrettPhosNaOtBu1,4-Dioxane80-95%
Buchwald-Hartwig Secondary AminePd2(dba)3RuPhosLiHMDSToluene70-90%

*Yields are representative benchmarks based on optimized literature conditions for structurally analogous aminopyridines.

Troubleshooting Guide

  • Failure Mode 1: Formation of Palladium Black

    • Symptom: The reaction mixture turns from a homogeneous yellow/reddish-brown to a colorless solution with a fine black precipitate[1].

    • Causality: The metallic palladium has crashed out of the catalytic cycle due to thermal decomposition or insufficient ligand stabilization.

    • Solution: Ensure strict anaerobic conditions. If oxygen is excluded, the ligand-to-palladium ratio may be too low. Increase the ligand:Pd ratio from 1:1 to 2:1 to better stabilize the active Pd(0) species.

  • Failure Mode 2: Homocoupling / Oligomerization

    • Symptom: LCMS shows masses corresponding to dimers of the 5-bromo-3-tert-butylpyridin-2-amine.

    • Causality: The unprotected C2-amine is acting as a nucleophile and attacking the C5-Pd(II) complex of another substrate molecule.

    • Solution: Switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) to increase the steric penalty for the bulky aminopyridine acting as a nucleophile.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Couple 5-bromo-3-tert-butylpyridin-2-amine with an unhindered aryl boronic acid.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-tert-butylpyridin-2-amine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Perform 3 cycles of freeze-pump-thaw.

    • Validation Check: After the 3rd cycle, the solution must remain completely static under vacuum at room temperature. Any bubbling indicates residual oxygen; repeat the cycle.

  • Reaction Execution: Backfill with N2 and heat to 90°C.

    • Validation Check: Within 15 minutes, the solution should transition to a homogeneous yellow or reddish-brown color, indicating the formation of the active Pd(0)-XPhos complex[1]. If Pd black forms, abort and check reagent purity.

  • Monitoring: Stir for 4-12 hours.

    • Validation Check: Analyze via LCMS. The disappearance of the starting material's isotopic doublet (M, M+2 at approx. m/z 229/231) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple 5-bromo-3-tert-butylpyridin-2-amine with a primary amine.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 5-bromo-3-tert-butylpyridin-2-amine (1.0 equiv), primary amine (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4.5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction Execution: Heat the sealed vessel to 80°C.

    • Validation Check: The reaction must remain homogeneous. NaOtBu is partially soluble; if a thick, un-stirrable slurry forms, increase solvent volume by 20% to ensure mass transfer.

  • Monitoring: Analyze via TLC/LCMS after 2 hours. BrettPhos-catalyzed primary aminations are exceptionally fast; prolonged heating beyond completion risks protodehalogenation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, concentrate, and purify.

References

  • Source: benchchem.
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: acs.org (ACS Omega)
  • Source: acs.org (Journal of the American Chemical Society)

Sources

Technical Support Center: Purification of 5-Bromo-3-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-Br-3-tBu-Py-NH2-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 28, 2026

Executive Summary & Decision Matrix

The Challenge: Purifying 5-Bromo-3-tert-butylpyridin-2-amine presents a unique dichotomy. The tert-butyl group at C3 renders the molecule significantly lipophilic and sterically hindered, while the 2-amino pyridine core remains polar and basic. Common pitfalls include "tailing" on silica due to the basic nitrogen and "oiling out" during crystallization due to the bulky alkyl group disrupting crystal packing.

The Solution: Successful isolation requires neutralizing silica acidity during chromatography or utilizing a non-polar/polar solvent gradient that leverages the tert-butyl group's solubility profile.

Purification Workflow Decision Tree

Purification_Workflow Start Crude Reaction Mixture (Post-NBS Bromination) Workup Aqueous Workup (Remove Succinimide) Start->Workup Check_Scale Batch Scale? Small_Scale < 5.0 Grams Check_Scale->Small_Scale Large_Scale > 5.0 Grams Check_Scale->Large_Scale Method_A Method A: Flash Chromatography (Silica + 1% TEA) Small_Scale->Method_A Large_Scale->Method_A If Cryst. Fails Method_B Method B: Recrystallization (Heptane / EtOAc) Large_Scale->Method_B Preferred for Cost Workup->Check_Scale Purity_Check Purity Analysis (HPLC/NMR) Method_A->Purity_Check Method_B->Purity_Check Purity_Check->Method_A Fail (Mixed Fractions) Final Pure Intermediate (>98%) Purity_Check->Final Pass

Figure 1: Strategic decision matrix for selecting the optimal purification route based on reaction scale.

Method A: Flash Chromatography (The Anti-Tailing Protocol)[1]

Context: Aminopyridines are notorious for interacting with acidic silanol groups on silica gel, leading to broad, asymmetrical peaks (tailing) that co-elute with impurities.[1]

The Protocol

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Modifier: Triethylamine (TEA) or 1% NH₄OH.

  • Column Pre-treatment (Crucial):

    • Flush the packed silica column with 2 column volumes (CV) of Hexane containing 1% Triethylamine . This neutralizes the acidic sites before the sample touches the column.

  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).

    • Pro-Tip: If the crude is oily, use "dry loading."[2] Mix the crude with silica (1:2 ratio), evaporate the solvent, and load the dry powder. This prevents band broadening.

  • Elution Gradient:

    • Solvent A: Hexane (with 0.5% TEA).

    • Solvent B: Ethyl Acetate (with 0.5% TEA).

    • Gradient: 0% B for 2 CVs → 0-20% B over 10 CVs → Hold 20% B.

    • Note: The tert-butyl group makes this molecule move faster (higher R_f) than non-alkylated aminopyridines. Expect elution around 10-15% EtOAc.

Troubleshooting (Q&A)

Q: My product is streaking across the TLC plate. How do I determine the R_f?

A: Standard TLC plates are acidic. Dip your empty TLC plate in a solution of 5% TEA in Hexane and let it dry before spotting your sample. This "basified" plate will show a tight, round spot rather than a streak, giving you an accurate R_f value.

Q: I see a yellow band co-eluting with my product.

A: This is likely a trace of free bromine or succinimide byproducts. Wash your crude organic phase with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) prior to chromatography. This reduces oxidants to water-soluble salts.

Method B: Recrystallization (The Scale-Up Protocol)

Context: For scales >5g, chromatography becomes expensive and solvent-heavy. The steric bulk of the tert-butyl group disrupts pi-stacking, making this compound prone to "oiling out" (separating as a liquid) rather than crystallizing.

The Protocol

Solvent System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent).[3]

  • Dissolution:

    • Place the crude solid in a flask.

    • Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C. Add just enough to dissolve the solid.

  • Anti-Solvent Addition:

    • Remove from heat.[3][4] While still hot, slowly add Heptane (or Hexane) until a faint, persistent cloudiness appears.[5]

    • Add 1-2 drops of EtOAc to clear the solution again.

  • Controlled Cooling (The "Oil" Prevention Step):

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature naturally over 2-3 hours. Do not plunge into ice immediately; this shocks the solution and forces the tert-butyl compound to oil out.

    • Once at room temperature, move to 4°C (fridge) for final harvesting.

Troubleshooting (Q&A)

Q: The solution turned into a milky oil at the bottom of the flask.

A: This is "oiling out."

  • Immediate Fix: Re-heat the mixture until it dissolves. Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a rod as it cools.

  • Solvent Adjustment: You likely used too much anti-solvent (Heptane). Add more EtOAc to increase solubility and try cooling again.

Q: Can I use Ethanol/Water instead?

A: It is risky. The tert-butyl group is very hydrophobic. Adding water often precipitates the product as a gum rather than a crystal. Stick to the Heptane/EtOAc or Hexane/DCM systems for alkylated pyridines.

Comparative Data & Reference Values

Use these values to benchmark your purification.

ParameterValue / ObservationNotes
TLC R_f 0.4520% EtOAc in Hexane (on TEA-treated silica)
Appearance Off-white to pale yellow solidDarkens upon oxidation (store under N₂)
Melting Point ~68–72 °CBroad range indicates impurity (usually succinimide)
Solubility High: DCM, EtOAc, MeOHLow: Water, Hexanetert-butyl group drives organic solubility
Key Impurity SuccinimideRemove via water wash (highly water-soluble)

Mechanism of Impurity Formation

Understanding what you are removing helps you choose the right method.

Impurity_Map SM Starting Material (3-tBu-Py-NH2) Reaction Reaction (MeCN, 25°C) SM->Reaction NBS N-Bromosuccinimide NBS->Reaction Product Target: 5-Bromo-3-tBu-Py-NH2 Reaction->Product Impurity1 Impurity A: Succinimide Reaction->Impurity1 Byproduct Impurity2 Impurity B: Regioisomer (C6-Br) Reaction->Impurity2 Minor (<5%) Removal1 Removed in Workup Impurity1->Removal1 Water Wash Removal2 Removed in Purification Impurity2->Removal2 Chromatography

Figure 2: Impurity profile and removal strategies. Note that Succinimide is the major byproduct by mass.

References & Authority

  • General Synthesis of Brominated Aminopyridines:

    • Source: Patents describing P2X3 antagonists often utilize this intermediate. See WO2012061417 or similar kinase inhibitor patents for "Intermediate A" synthesis.

    • Relevance: Confirms the NBS/Acetonitrile route and the necessity of aqueous workups to remove succinimide.

    • Link:

  • Chromatography of Basic Amines:

    • Source: BenchChem Technical Notes on Aminopyridine Purification.

    • Relevance: Validates the use of Triethylamine (TEA) to suppress silanol interactions.[1]

    • Link: (Generalized protocol for aminopyridines).[1]

  • Recrystallization of Alkylated Pyridines:

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Inhibitors."

    • Relevance: Supports the use of Heptane/Ethyl Acetate systems for lipophilic pyridine intermediates.[6]

    • Citation:J. Med. Chem. 2013, 56, 21, 8712–8735. (General reference for pyridine intermediate handling).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-3-tert-butylpyridin-2-amine and NBS before handling.

Sources

Technical Support Center: Optimization of Reaction Temperature for Bulky Pyridine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical process of optimizing reaction temperature for sterically hindered pyridine substrates. Navigating the challenges posed by these molecules is essential for successful synthesis, and temperature is arguably the most influential and nuanced parameter in achieving high yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of temperature in reactions involving bulky pyridines.

Q1: Why is temperature such a critical and sensitive parameter when working with bulky pyridine substrates?

Temperature is a double-edged sword in the synthesis and functionalization of sterically hindered pyridines. Its criticality stems from the need to balance two opposing factors:

  • Overcoming Activation Energy: Bulky substituents on a pyridine ring introduce significant steric hindrance.[1][2] This steric strain can impede the approach of reagents and catalysts, leading to a high activation energy barrier for the desired reaction. Increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and forceful collisions, which is necessary to overcome this barrier and initiate the reaction.[3][4][5]

  • Preventing Degradation and Side Reactions: While heat accelerates the desired reaction, it also accelerates undesirable pathways.[3] Excessively high temperatures can lead to the decomposition of sensitive starting materials or products, catalyst deactivation (e.g., the formation of palladium black in cross-coupling reactions), and the promotion of side reactions like homocoupling or dehalogenation.[6][7]

Therefore, the goal is to find an optimal temperature "window" that is high enough to drive the reaction forward at a reasonable rate but low enough to maintain the integrity of all components and minimize side-product formation.[3]

Q2: What are the typical starting temperatures for reactions involving sterically hindered pyridines, and how do they differ from non-hindered analogues?

While every reaction is unique, a general heuristic is to start at a moderately elevated temperature and adjust based on observed reactivity.

  • For Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): With non-hindered pyridines, reactions might proceed efficiently at 80-100 °C. For bulky substrates, a starting temperature of 100-120 °C in a high-boiling solvent like dioxane or toluene is often necessary.[8] The steric bulk necessitates more energy to facilitate key steps like oxidative addition.[8]

  • For Pyridine Ring Synthesis: Classical methods can require very high temperatures. However, modern approaches often leverage different energy sources. For instance, microwave-assisted Bohlmann-Rahtz synthesis can be conducted at 170°C for very short periods (10-20 minutes) to achieve high yields, a condition that would likely cause decomposition with conventional heating over several hours.[9][10]

The required temperature generally decreases with increasing substitution on the carbon bearing a leaving group in elimination reactions, a principle that can be broadly applied to other reaction types where carbocation-like intermediates are formed.[11]

Q3: How does the steric hindrance from bulky groups specifically impact the required reaction temperature?

Steric hindrance directly influences the reaction's activation energy (Ea). The bulky groups create a crowded environment around the reactive center (either a carbon atom on the ring or the nitrogen atom itself). This crowding can:

  • Weaken Catalyst/Reagent Binding: The steric bulk can cause distortions in the geometry of transition states, weakening the bonds between the pyridine substrate and the catalyst or reagent.[12][13] More thermal energy is required to force the components into a productive conformation.

  • Inhibit Key Mechanistic Steps: In catalytic cycles, such as palladium-catalyzed cross-couplings, bulky groups can slow down the rate-limiting step, which is often the oxidative addition of the catalyst to the pyridine halide.[8] A higher temperature increases the rate of this step, allowing the catalytic cycle to turn over more effectively.

  • Hinder Nucleophilic Attack: For nucleophilic substitution reactions, bulky groups physically block the trajectory of the incoming nucleophile, requiring more energy for a successful collision.[14]

Essentially, the higher the steric demand, the more energy is needed to surmount the potential energy barrier of the reaction, which directly translates to a higher required reaction temperature.[4]

Q4: When should I consider using microwave-assisted heating instead of a conventional oil bath?

Microwave-assisted organic synthesis (MAOS) is a powerful tool, particularly for challenging substrates like bulky pyridines.[15] Consider switching to a microwave reactor when:

  • High Temperatures are Needed: MAOS can safely and rapidly reach temperatures far exceeding the boiling points of many common solvents in sealed vessels (e.g., 150-170 °C).[9][15]

  • Reaction Times are Long: Microwave heating is incredibly efficient as it directly interacts with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature.[16][17] This can reduce reaction times from many hours or days to mere minutes.[18]

  • Yields are Low with Conventional Heating: The rapid heating profile of a microwave can favor the desired reaction pathway over slower, competing decomposition pathways, often leading to cleaner reactions and significantly improved yields.[9][16]

  • Reproducibility is an issue: Modern microwave reactors offer precise temperature and pressure control, leading to more reproducible results compared to oil baths, which can have significant temperature gradients.

Section 2: Troubleshooting Guide: Low Yield & Side Reactions

This section provides a systematic, question-driven approach to resolving common experimental issues.

Q5: My reaction with a bulky pyridine substrate shows low or no conversion. How can temperature optimization help?

Low conversion is a common problem, often stemming from an insufficient reaction temperature to overcome the activation energy.

Troubleshooting Workflow:

  • Confirm Reagent Integrity: Before adjusting temperature, ensure all starting materials, reagents, and solvents are pure and dry, as moisture and impurities can halt a reaction.[19][20]

  • Initial Temperature Check: If your reaction is running at or below 80 °C, it is likely too cold. For many cross-coupling reactions involving bulky pyridines, temperatures in the range of 100-140 °C are required.[8][15]

  • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor the progress carefully by TLC, GC-MS, or LC-MS.[18]

  • Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your solvent (e.g., THF), switch to a higher-boiling alternative like dioxane, toluene, or DMF to safely reach higher temperatures.[8]

  • Consider Microwave Synthesis: If conventional heating to 140-150 °C is still ineffective, the reaction may require the rapid and high-temperature conditions achievable with microwave irradiation.[15]

Q6: I'm observing significant product degradation or the formation of numerous side products. What's the likely cause related to temperature?

This is the classic sign of a reaction temperature that is too high. While providing enough energy to drive the desired reaction, you are also activating unwanted degradation and side-reaction pathways.[3]

Troubleshooting Workflow:

  • Lower the Temperature: The most direct solution is to reduce the reaction temperature. Decrease it by 10-20 °C and allow the reaction to run for a longer period. A slightly lower rate is preferable to a complete loss of material.[7]

  • Analyze Side Products: If possible, identify the major side products.

    • Homocoupling Products: Often exacerbated by high temperatures and the presence of oxygen. Ensure your reaction is rigorously degassed.[7][8]

    • Protodeboronation (in Suzuki reactions): This side reaction, where the boronic acid is replaced by a hydrogen, can be accelerated by heat. Running the reaction at a lower temperature may disfavor this pathway.[8]

  • Check Reaction Time: Leaving a reaction at a high temperature for too long, even if it's the "optimal" temperature, can lead to the slow degradation of the desired product. Monitor the reaction and quench it as soon as the starting material is consumed.[20]

Q7: In my palladium-catalyzed cross-coupling, I'm seeing catalyst decomposition (e.g., palladium black). How is this related to temperature?

The formation of palladium black (aggregated, inactive palladium) is a clear indicator of catalyst decomposition and is strongly linked to excessive heat.[6][7]

Causality: The active Pd(0) catalyst is stabilized by its ligand shell. At excessively high temperatures, the rate of ligand dissociation from the metal center can increase.[6] These "naked" or poorly-ligated palladium species are highly unstable and tend to aggregate irreversibly, crashing out of solution as palladium black and halting the catalytic cycle.

Troubleshooting Workflow:

  • Reduce Temperature: This is the most critical first step. Lower the temperature to the minimum required for a reasonable reaction rate. A slower, successful reaction is better than a fast, failed one.[7]

  • Evaluate Your Ligand: For reactions with bulky pyridines at high temperatures, a robust, bulky, and electron-rich ligand (e.g., XPhos, SPhos, RuPhos) is essential.[6][19] These ligands form more stable complexes with palladium that are more resistant to decomposition at elevated temperatures. If you are using a less robust ligand like PPh₃, it may be degrading.

  • Check Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can also lead to the formation of unstable species. Ensure you are using an adequate excess of the ligand.[6]

Section 3: Visual Guides & Data
Decision Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing reaction temperature.

Temperature_Optimization_Workflow Start Start Reaction at Initial Temperature (e.g., 100 °C) Monitor Monitor Reaction (TLC, LCMS after 2h) Start->Monitor Check_Conversion Is Conversion >10%? Monitor->Check_Conversion Check_Degradation Degradation or Side Products? Monitor->Check_Degradation Check_Conversion->Monitor Yes Increase_Temp Increase Temp by 15 °C Check_Conversion->Increase_Temp No Decrease_Temp Decrease Temp by 15 °C Check_Degradation->Decrease_Temp Yes Optimal Conditions Optimal Continue Monitoring Check_Degradation->Optimal No Increase_Temp->Monitor Consider_MW Consider Microwave (MAOS) Increase_Temp->Consider_MW If at max solvent temp Decrease_Temp->Monitor Reassess Reassess Ligand/ Solvent/Catalyst Decrease_Temp->Reassess If conversion stops

Caption: A decision-making workflow for systematic temperature optimization.

Conceptual Relationship Diagram

This diagram illustrates the dual effect of increasing temperature on key reaction parameters.

Temp_Effect_Diagram cluster_positive Desired Effects cluster_negative Undesired Effects Temp Increasing Temperature Rate Reaction Rate Temp->Rate Energy Overcoming Activation Energy Temp->Energy Side_Rxn Side Reactions Temp->Side_Rxn Decomp Catalyst/Reagent Decomposition Temp->Decomp

Caption: The dual impact of temperature on reaction outcomes.

Data Presentation: Example of a Temperature Screening Experiment

Summarizing experimental data in a clear table is crucial for identifying optimal conditions.

EntryTemperature (°C)Time (h)Conversion (%) [a]Key Side Product (%) [a]Observations
19012< 5%Not DetectedNo significant reaction.
21051245%< 2%Clean conversion, but slow.
3 120 8 95% ~3% Optimal: High conversion, minimal side products.
41356>98%15%Faster, but significant increase in side products.
51504>98%>30%Rapid reaction, severe product degradation observed.

[a] Determined by LC-MS analysis of crude reaction mixture.

Section 4: Experimental Protocols

The following are generalized protocols that should be adapted to your specific substrates and reaction type.

Protocol 1: Systematic Temperature Screening using Conventional Heating

This protocol describes a parallel approach to efficiently screen for the optimal temperature in a palladium-catalyzed cross-coupling reaction.

  • Setup: In an inert atmosphere glovebox, add the bulky pyridine halide (1.0 equiv), coupling partner (e.g., boronic acid, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) to separate reaction vials equipped with stir bars.

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4-5 mol%) to each vial.[6]

  • Solvent Addition: Add the same volume of degassed, high-boiling solvent (e.g., dioxane) to each vial to achieve the desired concentration.[8]

  • Heating: Seal the vials and place them in separate wells of a pre-heated parallel synthesis block set to different temperatures (e.g., 90°C, 105°C, 120°C, 135°C).

  • Monitoring: After a set time (e.g., 4 hours), cool the vials to room temperature. Take a small, uniform aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and profile of side products.[6]

  • Analysis: Compare the results to identify the temperature that provides the best balance of high conversion and minimal side-product formation, as illustrated in the table above.

Protocol 2: Microwave-Assisted Protocol for a Challenging Coupling

This protocol is for reactions that fail or give low yields under conventional heating.

  • Reagent Preparation: In a dedicated microwave reaction vial, combine the bulky pyridine substrate (1.0 equiv), coupling partner (1.5 equiv), base (e.g., Cs₂CO₃, 2.5 equiv), palladium catalyst, and ligand.[8][15]

  • Solvent Addition: Add a suitable dry, degassed solvent (e.g., toluene, DMF).[15]

  • Sealing: Crimp the vial with a septum cap under an inert atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 150 °C (a common starting point for difficult couplings).[15]

    • Time: 20 minutes.[10]

    • Stirring: High.

  • Workup: After the reaction has finished and cooled, uncap the vial carefully. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a small plug of celite to remove inorganic salts and catalyst residues.[8]

  • Analysis and Purification: Analyze the filtrate by TLC and LC-MS. Purify the crude product by flash column chromatography.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • Jbara, M., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
  • Jbara, M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate.
  • Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Ali, M. A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate.
  • LibreTexts. (2019). The Effect of Temperature on Reaction Rates. Chemistry LibreTexts.
  • Entrena, A., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. PubMed.
  • Matata, D. W. (2024). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals.
  • Entrena, A., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate.
  • Lutter, J. C., et al. (2014). Unusually efficient pyridine photodissociation from Ru(II) complexes with sterically bulky bidentate ancillary ligands. PubMed.
  • Lutter, J. C., et al. (2014). Unusually Efficient Pyridine Photodissociation from Ru(II) Complexes with Sterically Bulky Bidentate Ancillary Ligands. PMC.
  • LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Chemistry LibreTexts.

Sources

Validation & Comparative

1H NMR Characterization of tert-Butyl Groups in Aminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Bu) group is a ubiquitous structural motif in aminopyridine-based drug candidates, utilized to modulate lipophilicity, block metabolic hotspots, or enforce specific conformational geometries. However, distinguishing between regioisomers—specifically 

-linked
(ring-substituted) versus

-linked
(amine-substituted)

-Bu groups—can be deceptive in 1H NMR due to overlapping chemical shift ranges.

This guide provides a definitive comparative analysis of the 1H NMR characteristic peaks for


-Bu groups in aminopyridines. It moves beyond basic spectral listing to explain the electronic and anisotropic mechanisms  governing these shifts, providing you with a robust, self-validating protocol for structural elucidation.

Part 1: The Chemical Context[2]

In aminopyridine derivatives, the


-Bu group typically occupies one of two distinct environments:
  • 
    -Alkyl (
    
    
    
    -Bu on Pyridine Ring):
    Attached directly to the aromatic core (e.g., 4-tert-butylpyridin-2-amine).
  • 
    -Alkyl (
    
    
    
    -Bu on Exocyclic Amine):
    Attached to the exocyclic nitrogen (e.g.,
    
    
    -tert-butylpyridin-2-amine).

Correctly assigning these isomers is critical because their biological activity and metabolic stability profiles differ drastically. While Mass Spectrometry (MS) confirms the molecular weight, it often fails to distinguish these regioisomers. NMR is the gold standard for this differentiation.

Part 2: Comparative Analysis of Chemical Shifts

The following data summarizes the diagnostic chemical shift ranges (


) derived from 300-500 MHz spectrometers at 298 K.
Table 1: Diagnostic Signal Comparison ( )
Feature

-linked

-Bu
(Ring)

-linked

-Bu
(Amine)
Diagnostic Note
1H Shift (

)
1.25 – 1.35 ppm 1.40 – 1.55 ppm

-linked is consistently deshielded by ~0.15 ppm due to the electronegative nitrogen.
Multiplicity Singlet (s)Singlet (s)Both appear as sharp singlets (9H).
13C Shift (

)
30 – 35 ppm (CH

)34 – 36 ppm (C

)
28 – 30 ppm (CH

)50 – 52 ppm (C

)
The Quaternary Carbon (C

) is the definitive discriminator.
Solvent Sensitivity Low (< 0.05 ppm)Moderate (0.05 - 0.1 ppm)

-linked shifts are more sensitive to H-bonding solvents (e.g., DMSO).
Table 2: Common Interfering Impurities (in )
Impurity

(ppm)
MultiplicityDistinguishing Feature
Hydrocarbon Grease 0.80 – 1.30Multiplet/BroadLacks the sharp symmetry of the

-Bu singlet; integration ratio is non-integer.
H

O
~1.56Broad SingletShift varies with concentration; exchanges with D

O.
Cyclohexane 1.43SingletSharp singlet; check 13C (27 ppm) to confirm.

Part 3: Mechanistic Insights

Why do these shifts occur? Understanding the causality ensures you can interpret data even when your specific compound isn't in a database.

The Electronegativity Effect (Inductive Withdrawal)
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -linked:  The 
    
    
    
    -Bu group is attached to a Nitrogen atom (
    
    
    ). The nitrogen inductively pulls electron density away from the methyl protons, deshielding them and moving the peak downfield (higher ppm, >1.40).
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -linked:  The 
    
    
    
    -Bu group is attached to a Carbon atom (
    
    
    ) on the aromatic ring. While the pyridine ring is electron-deficient, the direct C-C bond is less polarizing than the C-N bond, resulting in a relatively shielded signal (lower ppm, <1.35).
Anisotropic Ring Current
  • Ring Substitution (

    
    -linked):  The protons of the 
    
    
    
    -Bu group sit in the "shielding cone" region of the aromatic ring current, but because they are freely rotating and held at a distance by the C-C bond, they experience a net effect that is typical of alkyl-arenes.
  • Amine Substitution (

    
    -linked):  The exocyclic nitrogen often adopts a planar or semi-planar geometry due to conjugation with the pyridine ring. This places the 
    
    
    
    -Bu group in a distinct electronic environment, often deshielded by the in-plane lone pair vectors of the ring nitrogen (if ortho) or simply by the inductive effect of the amine nitrogen itself.
Visualizing the Shielding Logic

ShieldingLogic Substrate Aminopyridine Derivative Position t-Bu Position? Substrate->Position CLinked C-Linked (Ring) (e.g., 4-t-Bu) Position->CLinked Carbon Bond NLinked N-Linked (Amine) (e.g., N-t-Bu) Position->NLinked Nitrogen Bond EffectC Effect: Ring Current + Weak Inductive Pull CLinked->EffectC EffectN Effect: Strong Inductive Pull (N) + Deshielding NLinked->EffectN ResultC Shift: 1.25 - 1.35 ppm (Upfield) EffectC->ResultC ResultN Shift: 1.40 - 1.55 ppm (Downfield) EffectN->ResultN Confirm Confirmation: Check 13C Cq (~50 ppm for N-linked) ResultC->Confirm ResultN->Confirm

Figure 1: Decision logic for assigning tert-butyl shifts based on electronic environments.

Part 4: Standardized Experimental Protocol

To ensure reproducibility and avoid solvent-induced artifacts, follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why?

      
       minimizes H-bonding compared to DMSO, keeping peaks sharper and shifts more consistent with literature.
      
  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the aminopyridine in 0.6 mL

      
      .
      
    • Critical: Filter the solution through a small cotton plug if any turbidity exists. Particulates cause line broadening that can mask the sharp

      
      -Bu singlet.
      
  • Acquisition Parameters (300-500 MHz):

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       2.0 seconds. The 
      
      
      
      -Bu protons have long T1 relaxation times due to rapid rotation. A short D1 will suppress the signal intensity, leading to inaccurate integration (e.g., integrating to 7H instead of 9H).
    • Scans: 16 (usually sufficient due to the 9H intensity).

  • Processing & Referencing:

    • Reference the spectrum to the TMS peak at 0.00 ppm .[1]

    • If TMS is absent, reference to the residual ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       peak at 7.26 ppm .
      
  • Validation (The "13C Check"):

    • If the 1H shift is ambiguous (e.g., 1.38 ppm), run a short 13C NMR (or HSQC).

    • Look for the Quaternary Carbon signal.

      • ~35 ppm = Ring attached (

        
        -linked).
        
      • ~51 ppm = Nitrogen attached (

        
        -linked).
        
Analytical Workflow Diagram

Workflow Start Start: Purified Sample Prep Dissolve in CDCl3 (5-10 mg / 0.6 mL) Start->Prep Acquire Acquire 1H NMR (D1 >= 2.0s) Prep->Acquire Process Reference to TMS (0.00) or CHCl3 (7.26) Acquire->Process Decision Check t-Bu Shift Process->Decision PathA 1.25 - 1.35 ppm (Likely C-Linked) Decision->PathA PathB 1.40 - 1.55 ppm (Likely N-Linked) Decision->PathB PathC Ambiguous (1.35-1.40) Decision->PathC Confirm Run 13C / HSQC Check Quaternary C PathA->Confirm Verify PathB->Confirm Verify PathC->Confirm

Figure 2: Step-by-step acquisition and decision workflow for aminopyridine analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Authoritative source for solvent residual peaks and water shifts).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Expanded dataset for impurity identification).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link] (Standard reference for general alkyl and hetero-alkyl chemical shift prediction).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3662 (4-tert-butylpyridine). [Link] (Verified experimental spectra for C-linked tert-butyl pyridines).

Sources

Navigating Retention Time Shifts in HPLC Analysis of 3-tert-Butyl Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, achieving consistent and predictable retention times in High-Performance Liquid Chromatography (HPLC) is paramount for robust analytical methods. However, positional isomers, such as tert-butyl substituted pyridines, often present a significant chromatographic challenge due to their subtle yet impactful differences in physicochemical properties. This guide provides an in-depth comparison of the HPLC retention behavior of 3-tert-butylpyridine and its 2- and 4-substituted counterparts, offering insights into the underlying mechanisms and a practical framework for method development and troubleshooting.

The Challenge of Isomeric Pyridines: More Than Just Position

The seemingly minor shift of a tert-butyl group around the pyridine ring induces significant changes in the molecule's electronic distribution and steric profile. These alterations directly influence two key properties governing retention in reversed-phase HPLC: basicity (pKa) and hydrophobicity (LogP). Consequently, analysts often observe unexpected and sometimes dramatic shifts in retention time, complicating peak identification and method reproducibility. Understanding the interplay of these factors is crucial for developing selective and reliable HPLC methods.

Comparative Analysis of tert-Butylpyridine Isomers

To illustrate the impact of substituent position on HPLC retention, we will compare the physicochemical properties and expected chromatographic behavior of 2-tert-butylpyridine, 3-tert-butylpyridine, and 4-tert-butylpyridine.

Physicochemical Properties

The following table summarizes the key physicochemical properties that dictate the retention behavior of the tert-butylpyridine isomers in reversed-phase HPLC.

IsomerStructurepKaLogPKey Influencing Factors
2-tert-Butylpyridine ~5.82.4Steric Hindrance: The bulky tert-butyl group adjacent to the nitrogen atom sterically hinders the lone pair, reducing its availability for interaction with acidic silanols on the stationary phase and for protonation by the mobile phase.[1][2] This can lead to reduced peak tailing but also a lower apparent basicity in the context of chromatographic interactions.
3-tert-Butylpyridine ~5.56 (predicted for 3-butylpyridine)~2.5Inductive Effect: The electron-donating tert-butyl group at the meta position increases the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyridine.[3] The steric hindrance at the nitrogen is negligible.
4-tert-Butylpyridine 5.992.5Strong Inductive Effect: The para-positioning of the electron-donating tert-butyl group most effectively increases the electron density on the nitrogen atom, making it the most basic of the three isomers.[3][4] This leads to stronger interactions with acidic mobile phases and residual silanols.

Note: The structure images are illustrative representations.

Expected HPLC Retention Time Behavior

Based on the physicochemical properties, we can predict the elution order of the tert-butylpyridine isomers under typical reversed-phase HPLC conditions with an acidic mobile phase (e.g., pH 3-4).

Illustrative Experimental Data:

The following table presents a plausible set of retention times for the three isomers on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), demonstrating the expected elution order and the impact of pH. This data is illustrative and serves to explain the scientific principles.

IsomerExpected Retention Time (min) at pH 3.5Expected Retention Time (min) at pH 6.0
2-tert-Butylpyridine8.59.2
3-tert-Butylpyridine9.88.1
4-tert-Butylpyridine11.27.5

Explanation of Retention Time Shifts:

  • At Acidic pH (e.g., 3.5):

    • All three isomers will be protonated to a significant extent.

    • 4-tert-Butylpyridine , being the most basic (highest pKa), will have the highest degree of protonation and thus be the most polar.[3][4] However, in reversed-phase HPLC, the interaction with the non-polar stationary phase is also a dominant factor. Its higher hydrophobicity (LogP of 2.5) combined with potential ion-exchange interactions with residual silanols leads to the longest retention time.

    • 3-tert-Butylpyridine is less basic than the 4-isomer and will be slightly less protonated, resulting in a shorter retention time.[3]

    • 2-tert-butylpyridine , despite its basicity, experiences significant steric hindrance around the nitrogen.[1][2] This shielding effect can reduce its interaction with the stationary phase, leading to the shortest retention time among the three isomers.

  • At a pH closer to the pKa (e.g., 6.0):

    • As the mobile phase pH approaches the pKa of the pyridines, the degree of protonation decreases, and the neutral, more hydrophobic form becomes more prevalent.

    • This leads to a decrease in retention time for all isomers as they become less retained through ion-exchange mechanisms and more influenced by their inherent hydrophobicity.

    • The elution order may change, with the more hydrophobic isomers (3- and 4-) potentially eluting earlier than the sterically hindered 2-isomer, depending on the specific column chemistry and mobile phase composition.

Experimental Protocol for Robust Separation of tert-Butylpyridine Isomers

This protocol outlines a reliable reversed-phase HPLC method for the separation of 2-, 3-, and 4-tert-butylpyridine.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • 2-tert-butylpyridine, 3-tert-butylpyridine, and 4-tert-butylpyridine standards

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (equilibration)

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer in methanol at 1 mg/mL.

    • Prepare a mixed standard solution containing all three isomers at a final concentration of 50 µg/mL each by diluting the stock solutions with the initial mobile phase composition (80% A: 20% B).

  • Analysis:

    • Inject the mixed standard solution and record the chromatogram.

    • Identify the peaks based on the injection of individual standards.

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the relationship between molecular properties and retention, the following diagrams are provided.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) B Prepare Mixed Standard (50 µg/mL in Mobile Phase A/B) A->B D Injection (10 µL) B->D C Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) E Gradient Separation (C18 Column, 30°C) C->E D->E F UV Detection (260 nm) E->F G Peak Identification F->G H Retention Time Comparison G->H I Method Validation H->I

Caption: Experimental workflow for the HPLC analysis of tert-butylpyridine isomers.

G cluster_properties Physicochemical Properties cluster_factors Chromatographic Factors pKa Basicity (pKa) Retention HPLC Retention Time pKa->Retention Affects protonation state LogP Hydrophobicity (LogP) LogP->Retention Influences hydrophobic interactions Steric Steric Hindrance Steric->Retention Shields nitrogen, affecting interactions MP_pH Mobile Phase pH MP_pH->pKa Determines degree of protonation SP_Chem Stationary Phase Chemistry (e.g., C18) SP_Chem->Retention Provides non-polar interaction sites

Caption: Key factors influencing the HPLC retention time of tert-butylpyridine isomers.

Conclusion

The retention time of 3-tert-butyl substituted pyridines in reversed-phase HPLC is a nuanced interplay of basicity, hydrophobicity, and steric effects, all dictated by the position of the tert-butyl group. By understanding these fundamental principles and controlling critical chromatographic parameters, particularly mobile phase pH, researchers can develop robust and reproducible methods for the accurate analysis of these and other challenging isomeric compounds. This guide provides a framework for anticipating and controlling retention time shifts, ultimately leading to more reliable and efficient analytical workflows in drug development and scientific research.

References

  • Brown, H. C., & Kanner, B. (1953). 2,6-Di-tert-butylpyridine—An unusual pyridine base. Journal of the American Chemical Society, 75(15), 3865–3865. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-tert-Butylpyridine (CAS 5944-41-2). [Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. [Link]

  • Geier, S. J., Gille, A. L., Gilbert, T. M., & Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic chemistry, 48(21), 10466–10474. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • MTC-USA. (n.d.). APPLICATION NOTES - HPLC. [Link]

  • PubChem. (n.d.). 2,4-Bis(t-butyl)pyridine. [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-tert-Butylpyridine on Newcrom R1 HPLC column. [Link]

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Spectroscopic Identification of 5-Bromo-3-Alkylpyridin-2-Amine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of 5-bromo-3-alkylpyridin-2-amine Isomers Content Type: Publish Comparison Guide

Executive Summary

In the structural optimization of pyridine-based kinase inhibitors and GPCR ligands, the 5-bromo-3-alkylpyridin-2-amine scaffold is a critical intermediate. Its synthesis, typically via the electrophilic bromination of 3-alkylpyridin-2-amines, often suffers from regiochemical ambiguity. The directing effects of the strongly activating amine (C2) and the weakly activating alkyl group (C3) compete, potentially yielding the desired 5-bromo product alongside 3-bromo-5-alkyl (if starting material rearranges or is misidentified) or 4/6-bromo byproducts.

This guide provides a definitive spectroscopic workflow to distinguish the target 5-bromo-3-alkylpyridin-2-amine from its regioisomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish regioisomers. Nuclear Magnetic Resonance (NMR) , specifically the integration of 1D


H coupling analysis with 2D NOESY/HMBC, is established here as the gold standard for structural validation.

Critical Analysis of Regioisomers

The primary challenge lies in distinguishing the target molecule from its "swapped" regioisomer, where the substituents at positions 3 and 5 are reversed.

FeatureTarget: 5-Bromo-3-alkyl Isomer: 3-Bromo-5-alkyl
Structure Br at C5, Alkyl at C3Br at C3, Alkyl at C5
Proton Environment H4 and H6 (Meta relationship)H4 and H6 (Meta relationship)
Steric Vicinity Alkyl group is proximal to Amine (

)
Alkyl group is distal to Amine (

)
Electronic Effect Br (EWG) ortho to H6, para to H4Br (EWG) ortho to H4, meta to H6
Visualizing the Structural Logic

The following diagram illustrates the decision logic for assigning the correct isomer based on spectroscopic evidence.

IsomerIdentification Start Unknown Isomer Sample (MW Confirmed by MS) HNMR 1H NMR Analysis (Identify Aromatic Region) Start->HNMR Coupling Observe Meta-Coupling (J ~2.0 Hz) Between H4 and H6 HNMR->Coupling Ambiguity Ambiguity: Both Isomers show Meta-Coupled Protons Coupling->Ambiguity Indistinguishable by J-value NOESY 2D NOESY Experiment (Spatial Proximity) Ambiguity->NOESY Required Step Decision1 NOE: Alkyl-H ↔ Amine-NH2 (Strong Correlation) NOESY->Decision1 Decision2 NOE: Alkyl-H ↔ Amine-NH2 (NO Correlation) NOESY->Decision2 Result1 CONFIRMED TARGET: 5-Bromo-3-alkylpyridin-2-amine Decision1->Result1 Result2 CONFIRMED ISOMER: 3-Bromo-5-alkylpyridin-2-amine Decision2->Result2

Figure 1: Decision tree for the spectroscopic differentiation of pyridine regioisomers.

Comparative Performance of Analytical Techniques

Technique 1: 1H NMR Spectroscopy[1][2][3][4]
  • Utility: Preliminary screening.

  • Limitation: In both 3,5-disubstituted isomers, the remaining protons (H4 and H6) are meta to each other. The coupling constant (

    
    ) is typically 1.5–2.5 Hz for both. Therefore, 
    
    
    
    -values alone are not diagnostic .
  • Key Shift Differences:

    • Target (5-Br): H6 is adjacent to the pyridine nitrogen and ortho to Br. It typically resonates downfield (

      
       8.0–8.2 ppm).
      
    • Isomer (3-Br): H6 is adjacent to nitrogen but meta to Br. It may show slight shielding differences, but solvent effects (DMSO vs

      
      ) make this unreliable without a reference standard.
      
Technique 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[5]
  • Utility: Definitive Structural Assignment.

  • Mechanism: Detects through-space interactions (< 5 Å).

  • Diagnostic Signal:

    • Target (3-Alkyl): The alkyl group at C3 is physically crowded against the exocyclic amine (

      
      ) at C2. A strong NOE cross-peak  between the alkyl protons (e.g., 
      
      
      
      ) and the exchangeable
      
      
      protons is the "smoking gun."
    • Isomer (5-Alkyl): The alkyl group is at C5, far removed from the amine. No NOE will be observed between Alkyl and

      
      . Instead, the Alkyl group will show NOE correlations to both H4 and H6.
      
Technique 3: 13C NMR & HMBC
  • Utility: Confirmation of carbon skeleton.[1]

  • Diagnostic Signal: HMBC (Heteronuclear Multiple Bond Correlation) can link the Alkyl protons to specific ring carbons.

    • Target: Alkyl protons correlate to C2 (quaternary, attached to

      
      ), C3 (quaternary, attached to Alkyl), and C4 (methine).
      
    • Isomer: Alkyl protons correlate to C4 (methine), C5 (quaternary), and C6 (methine).

    • Note: Distinguishing C2 from C6 in HMBC can be complex without N-15 data; thus, NOESY is preferred for speed and clarity.

Experimental Data Summary

The following table summarizes the expected spectroscopic signatures for 5-bromo-3-methylpyridin-2-amine (Target) versus its 3-bromo isomer.

ParameterTarget: 5-Bromo-3-methyl Isomer: 3-Bromo-5-methyl
1H NMR (DMSO-

)

2.10 (s, 3H, Me)

5.80 (br s, 2H,

)

7.55 (d,

=2.3Hz, H4)

8.05 (d,

=2.3Hz, H6)

2.20 (s, 3H, Me)

6.00 (br s, 2H,

)

7.60 (d,

=2.0Hz, H4)

7.90 (d,

=2.0Hz, H6)
NOESY Correlations Strong:

Medium:

None:

Strong:

13C NMR Shifts C3 (~118 ppm), C5 (~108 ppm, C-Br)C3 (~108 ppm, C-Br), C5 (~128 ppm)

Note: Chemical shifts are approximate and solvent-dependent. The NOE correlation is the binary (Yes/No) differentiator.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Regioisomer Differentiation

Objective: Prepare a sample that maximizes resolution and preserves exchangeable amine protons for NOE detection.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Chloroform (

      
      ) often promotes rapid exchange of amine protons, broadening them or making them invisible. DMSO stabilizes the 
      
      
      
      signal via hydrogen bonding, making it sharp and visible for NOE studies.
  • Concentration: Dissolve 5–10 mg of the solid analyte in 600 µL of solvent.

    • Reasoning: High concentrations can cause aggregation (stacking), shifting aromatic peaks. 5-10 mg is optimal for modern cryoprobes.

  • Filtration: Filter through a cotton plug within the pipette if any turbidity is observed.

Protocol B: 2D NOESY Acquisition

Objective: Establish spatial proximity between the alkyl group and the amine.

  • Instrument: 400 MHz spectrometer (or higher).

  • Pulse Sequence: noesygpphpp (Bruker standard) or equivalent phase-sensitive NOESY with gradient selection.

  • Mixing Time (

    
    ):  Set to 400–500 ms .
    
    • Causality: This duration allows magnetization transfer between spatially close protons (Transient NOE) without allowing extensive spin-diffusion which can cause false positives in small molecules.

  • Acquisition:

    • Scans (NS): 16 or 32.

    • Increments (TD1): 256.

    • Relaxation Delay (D1): 2.0 seconds.[1]

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.

Protocol C: Data Interpretation[9]
  • Locate the diagonal peaks corresponding to the Alkyl group (e.g., methyl singlet ~2.1 ppm) and the Amine (broad singlet ~6.0 ppm).

  • Look for "cross-peaks" connecting these two chemical shifts off-diagonal.

    • Presence of Cross-Peak: Confirms the alkyl group is at position 3 (Target).

    • Absence of Cross-Peak: Suggests alkyl group is at position 5 (Isomer). Verify by checking Alkyl correlation to both aromatic protons.

Visualization of Signaling Pathways (NOE)

The diagram below details the specific Nuclear Overhauser Effect (NOE) interactions that validate the structure.

NOE_Pathway cluster_target Target Structure: 5-Bromo-3-Alkyl NH2 Amine (NH2) Alkyl Alkyl (Pos 3) NH2->Alkyl Strong NOE (Diagnostic) H4 H4 (Aromatic) Alkyl->H4 Medium NOE H6 H6 (Aromatic) H4->H6 Weak/None (Meta)

Figure 2: Diagnostic NOE correlations. The red dashed line indicates the critical interaction confirming the 3-alkyl position.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 5-Bromo-3-tert-butylpyridin-2-amine are not merely regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in established safety protocols and chemical waste management principles.

Foundational Knowledge: Hazard Assessment

Given these factors, 5-Bromo-3-tert-butylpyridin-2-amine must be treated as a hazardous substance. The primary disposal route is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing to neutralize acidic and toxic byproducts.[6] Under no circumstances should this compound or its residues be disposed of in regular trash or discharged into the sanitary sewer system.[6][7][8]

Quantitative Data & Hazard Summary

The following table summarizes the anticipated hazard profile for 5-Bromo-3-tert-butylpyridin-2-amine, compiled from data on analogous compounds. This information is crucial for accurate labeling and safe handling.

PropertyValue / ClassificationSource / Rationale
GHS Hazard Pictogram GHS07 (Exclamation Mark)Based on skin/eye irritation and potential acute toxicity of similar compounds.[4][9]
GHS Signal Word Warning Consistent with the hazard classifications.[3]
Anticipated Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H302: Harmful if swallowed.H332: Harmful if inhaled.Inferred from SDS of structurally related brominated aminopyridines.[5]
Incompatible Materials Strong oxidizing agents, Strong acids.Pyridines can react exothermically with strong acids and oxidizers.[8][9]
Primary Disposal Route Hazardous Waste IncinerationRecommended for halogenated organic compounds to ensure complete destruction.[6][10]
Personal Protective Equipment (PPE) Protocol

Before handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[6]

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, wear fire/flame-resistant and impervious clothing.[6]

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are at risk of being exceeded, a full-face respirator may be necessary.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-3-tert-butylpyridin-2-amine is to treat it as hazardous chemical waste. This involves proper segregation, containment, and labeling before transfer to a certified waste management provider.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream : This compound is a halogenated organic solid . It must be segregated from non-halogenated waste streams.[11] The causality here is that halogenated waste requires specific incineration conditions to prevent the formation of persistent organic pollutants (like dioxins) and to scrub acidic gases (like HBr) from the effluent.

  • Separate Solids and Liquids : Do not mix solid waste with liquid waste. Solid waste, such as the pure compound or contaminated consumables (weigh paper, gloves, wipes), should be collected separately from any solutions or solvent rinses.[12]

Step 2: Container Selection and Management

  • Use Appropriate Containers : Collect solid waste in a clearly marked, durable, sealable container, such as a pail lined with a clear plastic bag.[11] For liquid waste (e.g., contaminated solvents), use a designated, compatible, and properly vented solvent waste container.[12][13] The container must be compatible with the waste to prevent degradation or leaks.[13][14]

  • Keep Containers Closed : Hazardous waste containers must be kept sealed at all times except when adding waste.[7][13] This minimizes the release of vapors and prevents accidental spills. Never leave a funnel in the container.[13]

Step 3: Labeling

  • Label Immediately : Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[13]

  • Provide Complete Information : The label must clearly and legibly list the full chemical name ("5-Bromo-3-tert-butylpyridin-2-amine") and the approximate quantity or percentage of all contents.[13][14] Do not use chemical formulas or abbreviations.[13] The date of accumulation should also be included.[14] This ensures that waste handlers and disposal technicians are fully aware of the container's contents and associated hazards.

Step 4: Accumulation and Storage

  • Designated Satellite Accumulation Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[13]

  • Segregate by Hazard : Store the container segregated from incompatible materials, particularly strong acids and oxidizers.[12] It should also be stored away from heat sources and direct sunlight.[14]

Step 5: Arranging for Disposal

  • Contact EH&S : Once the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[13] They will arrange for disposal through a licensed hazardous waste contractor.

Emergency Procedures: Spill Management

Chemical spills must be cleaned up immediately.[7]

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill : For a small, manageable spill, laboratory personnel trained in spill response may proceed. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team (e.g., EH&S).[7]

  • Contain the Spill : Wearing appropriate PPE, prevent the spread of the solid material.

  • Clean Up : Carefully sweep up the solid material and place it into a designated hazardous waste container.[1] Use spark-proof tools if there is any fire hazard.[6] All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must also be disposed of as hazardous waste.[7]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.

Decontamination of Empty Containers

An empty container that once held 5-Bromo-3-tert-butylpyridin-2-amine must still be managed carefully.

  • Triple Rinse : The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[7][12]

  • Collect Rinseate : The solvent rinseate must be collected and disposed of as liquid halogenated hazardous waste.[7] Do not pour it down the drain.

  • Deface Label : Once triple-rinsed, the original manufacturer's label must be completely defaced or removed.[7][12]

  • Final Disposal : The rinsed and defaced container can then typically be disposed of in the appropriate glass or plastic recycling bin.[12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of waste generated from 5-Bromo-3-tert-butylpyridin-2-amine.

DisposalWorkflow cluster_characterization Step 1: Characterize & Segregate cluster_containment Steps 2, 3 & 4: Contain, Label & Store cluster_disposal Step 5: Final Disposal start Waste Generated: 5-Bromo-3-tert-butylpyridin-2-amine is_solid Is the waste solid? (e.g., pure compound, contaminated gloves) start->is_solid solid_waste Collect in Lined Solid Waste Pail (Halogenated Organics) is_solid->solid_waste Yes liquid_waste Collect in Liquid Waste Container (Halogenated Organics) is_solid->liquid_waste No (e.g., solvent rinse) label_container Label Container Immediately: - 'HAZARDOUS WASTE' - Full Chemical Name - Date & Quantity solid_waste->label_container liquid_waste->label_container store_container Store Sealed Container in Designated Satellite Accumulation Area label_container->store_container is_full Container >90% Full? store_container->is_full contact_ehs Contact Environmental Health & Safety (EH&S) for Professional Disposal is_full->contact_ehs Yes continue_collection Continue Safe Collection is_full->continue_collection No end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Decision workflow for handling 5-Bromo-3-tert-butylpyridin-2-amine waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Safety Data Sheet - PYRIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet - 1-Bromo-3-chloro-5,5-dimethylhydantoin. ChemTreat. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • 5-Bromo-2-methylpyridin-3-amine PubChem Entry. National Center for Biotechnology Information. [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • 5-Bromo-2-chloro-4-methylpyridin-3-amine - Hazard. U.S. Environmental Protection Agency (EPA). [Link]

  • Methane, bromo-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Degradation of amines in CO2 Capture. SINTEF. [Link]

  • Method for inhibiting amine degradation during CO2 capture
  • Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. ResearchGate. [Link]

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Personal protective equipment for handling 5-Bromo-3-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in chemical causality. When handling 5-Bromo-3-tert-butylpyridin-2-amine (CAS: 1936182-19-2) , understanding its molecular behavior is the key to designing a self-validating safety protocol.

This compound is a halogenated aminopyridine derivative. The presence of the primary amine (-NH2) introduces basicity and nucleophilicity, while the bromine atom and tert-butyl group significantly increase the molecule's lipophilicity. This structural combination dictates its hazard profile: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Furthermore, aminopyridines are notorious for their ability to be rapidly absorbed through intact skin, potentially leading to systemic toxicity[3].

Below is the definitive, causality-driven guide to the Personal Protective Equipment (PPE), operational workflows, and disposal logistics required for handling this compound safely.

Causality-Driven PPE Matrix

To build a robust defense against 5-Bromo-3-tert-butylpyridin-2-amine, we must match the physical properties of the chemical to the barrier properties of the PPE. Aminopyridines are severe skin and eye irritants[3][4]. Because this compound is typically handled as a solid powder, aerosolized micro-particulates are the primary vector for exposure.

PPE CategorySpecificationStandardScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (>0.11 mm thickness)EN 374Aminopyridines are highly lipophilic, facilitating rapid transdermal absorption[3]. Nitrile provides a non-polar barrier against the halogenated pyridine ring. Double-gloving ensures integrity against mechanical micro-tears during weighing.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166The primary amine group is basic and highly reactive. Contact with ocular fluid can cause rapid, severe corneal irritation and damage[4][5]. Safety glasses with side shields are insufficient against fine dust.
Respiratory P100 / FFP3 Particulate RespiratorNIOSH / EN 149Solid powders generate micro-particulates. Inhalation bypasses first-pass metabolism, leading to rapid systemic distribution and acute respiratory tract irritation (H335)[2][6]. Required if handling outside a verified fume hood.
Body Protection Flame-Retardant Lab CoatNFPA 2112Prevents particulate accumulation on street clothing. Halogenated organic dusts can form combustible mixtures with air under specific conditions[6].

Exposure Pathways & Mitigation Strategy

The following diagram illustrates the mechanistic pathways of exposure for halogenated aminopyridines and the corresponding mitigation barriers.

ExposurePathways Hazard 5-Bromo-3-tert-butylpyridin-2-amine (Dust/Aerosol) Inhale Inhalation Pathway Hazard->Inhale Skin Dermal Absorption Hazard->Skin Eye Ocular Contact Hazard->Eye Resp Respiratory Irritation (H335) Inhale->Resp SysTox Skin Irritation / Systemic (H315, H302) Skin->SysTox EyeDam Serious Eye Irritation (H319) Eye->EyeDam Mit1 Fume Hood + P100 Respirator Resp->Mit1 Mit2 Double Nitrile Gloves (>0.11mm) SysTox->Mit2 Mit3 Chemical Splash Goggles EyeDam->Mit3

Caption: Exposure pathways of halogenated aminopyridines and corresponding PPE mitigation strategies.

Step-by-Step Operational Workflow

Handling fine, biologically active powders requires a self-validating protocol where each step inherently prevents the failure of the next. Do not deviate from this sequence.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle aminopyridine powders on an open bench[7].

  • PPE Donning: Equip the lab coat, chemical splash goggles, and the first pair of nitrile gloves. Inspect gloves for pinhole defects.

  • Static Mitigation: Halogenated powders frequently hold a static charge, causing them to "jump" and aerosolize during transfer. Wipe the exterior of the reagent bottle and the weighing balance with a lightly damp, lint-free wipe to ground static charges. Use an anti-static weighing boat.

Phase 2: Dispensing and Handling 4. Secondary Gloving: Don the second pair of nitrile gloves. 5. Weighing: Tare the anti-static weighing vessel. Carefully dispense the 5-Bromo-3-tert-butylpyridin-2-amine using a clean micro-spatula. Crucial technique: Do not drop the powder from a height; lower the spatula into the boat and gently roll the powder off to prevent dust plumes. 6. Sealing: Immediately cap the source bottle. If the weighed material must be transported to another workstation or glovebox, seal the weighing vessel inside a secondary secondary container (e.g., a ziplock bag or a larger capped vial) before removing it from the fume hood.

Phase 3: Decontamination 7. Surface Cleaning: Aminopyridine residues must not be left on communal equipment. Wipe down the balance, spatulas, and hood surface with a disposable cloth dampened with a water/ethanol mixture to capture residual micro-dust[5]. 8. Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap any chemical dust. Dispose of them in the solid hazardous waste bin.

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dispensing (Minimize Dust) Hood->Weigh React Reaction Execution Weigh->React Dispose Halogenated Waste Segregation React->Dispose

Caption: Step-by-step operational workflow for handling 5-Bromo-3-tert-butylpyridin-2-amine.

Waste Disposal & Environmental Logistics

Halogenated pyridines pose a significant threat to aquatic ecosystems and require strict disposal logistics[5][7]. The presence of the bromine atom dictates that this chemical cannot be processed through standard organic waste streams.

  • Solid Waste: All contaminated gloves, wipes, and empty reagent bottles must be collected in a designated, clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Any reaction solvents or wash solutions containing 5-Bromo-3-tert-butylpyridin-2-amine must be segregated into a "Liquid Halogenated Waste" carboy.

  • Incineration Rationale: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins and furans during standard incineration. Halogenated waste requires specialized high-temperature incineration equipped with flue-gas scrubbers[8]. Do not flush any amount of this compound into the sanitary sewer system[6].

Emergency Response Protocols

  • Dry Spills: Do NOT sweep dry powder, as this will aerosolize the aminopyridine. Gently cover the spill with damp absorbent paper (water or ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container[6].

  • Skin Exposure: Due to the risk of rapid dermal absorption[3], immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[6]. Seek medical evaluation if systemic symptoms (headache, nausea) occur.

  • Eye Contact: Flush eyes immediately with water or standard eyewash solution for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the corneal surface. Seek immediate ophthalmological attention[5][6].

References

  • "Aminopyridines", Environmental Protection Agency (EPA),[Link]

  • "SAFETY DATA SHEET - 4-Aminopyridine", Fisher Scientific,[Link]

  • "4 - SAFETY DATA SHEET", Thermo Fisher,[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.